5-Bromobenzene-1,2,4-triol
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H5BrO3 |
|---|---|
Molecular Weight |
205.01 g/mol |
IUPAC Name |
5-bromobenzene-1,2,4-triol |
InChI |
InChI=1S/C6H5BrO3/c7-3-1-5(9)6(10)2-4(3)8/h1-2,8-10H |
InChI Key |
MHBKJHLLNCEFSC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1O)Br)O)O |
Origin of Product |
United States |
Technical Whitepaper: Physicochemical Profiling, Regioselective Synthesis, and Applications of 5-Bromobenzene-1,2,4-triol
Executive Summary
5-Bromobenzene-1,2,4-triol is a highly functionalized aromatic building block that bridges the gap between complex organic synthesis, pharmaceutical drug discovery, and advanced materials science. Featuring three electron-donating hydroxyl groups and one electron-withdrawing bromine atom, the molecule presents a unique electronic topology. This whitepaper provides an in-depth technical analysis of its physicochemical properties, the mechanistic causality governing its regioselective synthesis, and its downstream utility in cross-coupling reactions.
Physicochemical Profiling
Understanding the baseline quantitative data of 5-Bromobenzene-1,2,4-triol is critical for predicting its chromatographic behavior and reactivity in catalytic cycles. The core metrics are summarized in the table below[1].
| Property | Value / Description |
| IUPAC Name | 5-Bromobenzene-1,2,4-triol |
| CAS Registry Number | 98138-58-0 |
| Molecular Formula | C₆H₅BrO₃ |
| Molecular Weight | 205.01 g/mol |
| SMILES String | Oc1cc(O)c(Br)cc1O |
| Physical Form | Solid (typically off-white to pale brown powder) |
| Electrophilic Character | Enhanced at the C-Br bond relative to non-halogenated analogs |
Mechanistic Causality in Regioselective Synthesis
The synthesis of 5-Bromobenzene-1,2,4-triol relies on the electrophilic aromatic substitution of 1,2,4-benzenetriol (hydroxyquinol). Achieving high purity requires strict control over the reaction kinetics to prevent poly-bromination.
Causality of Regioselectivity: The hydroxyl groups at positions 1, 2, and 4 strongly activate the benzene ring via resonance (electron donation). The 5-position is para to the 2-OH and ortho to the 4-OH. Because of the synergistic electron-donating effects directing to these positions, the 5-position becomes the most electron-rich and sterically accessible site for electrophilic attack.
Causality of Reagent Selection: Using standard diatomic bromine ( Br2 ) often leads to over-bromination (e.g., 3,5-dibromo derivatives) due to the highly activated nature of the triol ring. Therefore, N-Bromosuccinimide (NBS) is selected as a mild bromide source. When used in a polar aprotic solvent at 0°C, NBS ensures a controlled, slow release of electrophilic bromine ( Br+ ), restricting the reaction to mono-bromination at the thermodynamic and kinetic sweet spot: the 5-position[2].
Experimental Protocol: Self-Validating Regioselective Bromination
This protocol is designed as a self-validating system , incorporating real-time monitoring and chemical quenching to ensure the integrity of the target compound.
-
Initiation: Dissolve 10.0 mmol of 1,2,4-benzenetriol in 20 mL of anhydrous N,N-Dimethylformamide (DMF) in a flame-dried round-bottom flask under an inert argon atmosphere.
-
Kinetic Control: Cool the reaction mixture strictly to 0°C using an ice-water bath. Causality: Lowering the thermal energy suppresses the activation energy required for secondary bromination events, ensuring mono-substitution.
-
Electrophile Addition: Add 10.5 mmol (1.05 eq) of recrystallized N-Bromosuccinimide (NBS) portion-wise over 30 minutes to prevent exothermic spiking.
-
Reaction Monitoring (Self-Validation): Stir for 2 hours at 0°C. Monitor the reaction via Thin Layer Chromatography (TLC) using an eluent of Hexane/Ethyl Acetate (3:1). The protocol self-validates completion when the starting material spot ( Rf≈0.2 ) is entirely consumed and replaced by a single new spot ( Rf≈0.4 ).
-
Quenching: Terminate the reaction by adding 10 mL of saturated aqueous sodium thiosulfate ( Na2S2O3 ). Causality: Thiosulfate instantly reduces any unreacted electrophilic bromine species to inert bromide ions, preventing further reaction during the workup.
-
Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na2SO4 , and concentrate under reduced pressure. Purify via flash column chromatography to yield pure 5-Bromobenzene-1,2,4-triol.
Analytical Validation
To confirm the structural integrity and regioselectivity of the synthesized batch, Nuclear Magnetic Resonance (NMR) spectroscopy acts as the ultimate validation gateway.
-
¹H NMR (400 MHz, DMSO-d₆): The critical diagnostic feature is the presence of two distinct singlet peaks in the aromatic region, corresponding to the isolated protons at positions 3 and 6. Because these protons are para to each other across the ring, they do not exhibit ortho or meta coupling ( J≈0 Hz). Observing two clean singlets mathematically validates that the bromine successfully and exclusively installed at the 5-position.
Downstream Applications: Drug Development & Materials Science
The strategic placement of the bromine atom transforms the benzenetriol core into a highly versatile scaffold[2].
-
Pharmaceutical Drug Discovery: The C-Br bond serves as an ideal handle for Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Coupling 5-Bromobenzene-1,2,4-triol with various arylboronic acids yields highly functionalized biphenyl and dibenzofuran derivatives. These specific structural motifs have demonstrated potent antibacterial activities against prevalent antibiotic-resistant Gram-positive and Gram-negative pathogens[2].
-
Advanced Materials: Through sequential O-alkylation and nucleophilic substitution, brominated benzenetriols act as critical precursors in the synthesis of discotic liquid crystalline materials. These polycyclic aromatic hydrocarbons (PAHs) exhibit strong red emission and are utilized in next-generation optoelectronic devices[2].
Workflow Visualization
Synthetic pathways and downstream applications of 5-Bromobenzene-1,2,4-triol.
References
Sources
5-Bromobenzene-1,2,4-triol CAS number and identification
An In-depth Technical Guide to 5-Bromobenzene-1,2,3-triol: Synthesis, Identification, and Applications
A Note on Chemical Nomenclature: The topic of this guide is 5-Bromobenzene-1,2,4-triol. However, extensive database searches have revealed that the commonly synthesized and commercially available isomer is 5-Bromobenzene-1,2,3-triol (CAS Number: 16492-75-4) . This guide will focus on this specific, well-documented isomer, also known as 5-bromopyrogallol.
Introduction
5-Bromobenzene-1,2,3-triol is a halogenated aromatic compound of significant interest to researchers in organic synthesis, medicinal chemistry, and materials science. As a derivative of pyrogallol (benzene-1,2,3-triol), it possesses a highly activated, electron-rich aromatic ring due to the presence of three hydroxyl groups. This, combined with a strategically placed bromine atom, makes it a versatile synthetic intermediate.[1][2] The bromine atom serves as a handle for various cross-coupling reactions, while the phenolic hydroxyl groups can be derivatized or influence the molecule's overall electronic and biological properties.[2] This guide provides a comprehensive overview of its synthesis, analytical identification, chemical reactivity, and applications, with a focus on its relevance to drug discovery and development professionals.
Caption: Chemical structure of 5-Bromobenzene-1,2,3-triol.
Physicochemical Properties and Identification
A summary of the key identifiers and physical properties for 5-Bromobenzene-1,2,3-triol is provided below. This information is critical for its proper handling, storage, and characterization.
| Property | Value | Source(s) |
| CAS Number | 16492-75-4 | [3][4][5] |
| Molecular Formula | C₆H₅BrO₃ | [1][2][5] |
| Molecular Weight | 205.01 g/mol | [2][3][5] |
| Synonyms | 5-Bromopyrogallol, 1,2,3-Benzenetriol, 5-bromo- | [2][5] |
| Appearance | White to gray or light-yellow to brown powder/crystals | [4] |
| Purity | Typically ≥95% | [2][4] |
| Storage Conditions | Keep in a dark place, under an inert atmosphere, at 2-8°C | [3][4] |
Synthesis of 5-Bromobenzene-1,2,3-triol
The synthesis of 5-Bromobenzene-1,2,3-triol is primarily achieved through the electrophilic aromatic substitution of pyrogallol. However, the high reactivity of the starting material presents a significant challenge in achieving regioselectivity.
The Challenge of Regioselectivity
The three hydroxyl groups of pyrogallol are strongly activating, ortho-, para- directors. This makes the C4 and C6 positions highly susceptible to electrophilic attack. Direct bromination with molecular bromine (Br₂) often leads to a mixture of products, including 4-bromopyrogallol and 4,6-dibromopyrogallol, with the desired 5-bromo isomer being a minor product. The C5 position is less reactive due to steric hindrance from the adjacent hydroxyl groups at C1 and C2.[2] Therefore, careful selection of the brominating agent and reaction conditions is crucial for selective synthesis.
Caption: General workflow for the regioselective synthesis of 5-Bromobenzene-1,2,3-triol.
Field-Proven Experimental Protocol: Bromination with NBS
Using a milder and more selective brominating agent like N-Bromosuccinimide (NBS) can favor the formation of the 5-bromo isomer. The following protocol is a representative procedure based on established methods for the regioselective bromination of activated phenols.[2][6]
Materials:
-
Pyrogallol (Benzene-1,2,3-triol)
-
N-Bromosuccinimide (NBS)
-
Anhydrous Acetonitrile (MeCN)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve pyrogallol (1.0 eq) in anhydrous acetonitrile.
-
Cooling: Cool the solution to 0°C using an ice-water bath. This is critical to control the reaction's exothermicity and improve selectivity.
-
Addition of NBS: Slowly add a solution of NBS (1.0 eq) in anhydrous acetonitrile dropwise to the cooled pyrogallol solution over 30-60 minutes.
-
Reaction Monitoring: Stir the reaction mixture at 0°C. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Quenching: Once the reaction is complete, quench it by adding saturated aqueous NaHCO₃ solution to neutralize any acidic byproducts.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate. Repeat the extraction two more times.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to isolate pure 5-Bromobenzene-1,2,3-triol.
Analytical Identification and Characterization
The unambiguous identification of 5-Bromobenzene-1,2,3-triol relies on a combination of spectroscopic techniques.
Caption: A typical workflow for the analytical characterization of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Due to the symmetry of 5-Bromobenzene-1,2,3-triol, a relatively simple spectrum is expected.
Predicted ¹H NMR Data (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |
| ~9.0 - 9.5 | Broad Singlet | 3H | -OH | Phenolic protons are acidic and exchangeable, leading to broad signals. Their downfield shift is characteristic in DMSO due to hydrogen bonding with the solvent.[1] |
| ~7.0 - 7.2 | Singlet | 2H | Ar-H | The two aromatic protons (at C4 and C6) are chemically equivalent due to the molecule's symmetry and appear as a single peak. |
Predicted ¹³C NMR Data (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment | Justification |
| ~145-150 | C1 / C2 / C3 | Carbons bearing hydroxyl groups are significantly deshielded and appear far downfield. |
| ~120-125 | C4 / C6 | Aromatic carbons attached to hydrogen. |
| ~100-105 | C5 | The carbon attached to the bromine (ipso-carbon) is expected to be shifted upfield due to the "heavy atom effect," which increases shielding despite bromine's electronegativity.[2] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of the compound. The presence of bromine is readily identifiable due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks (M and M+2) of nearly equal intensity.
Predicted Mass Spectrometry Data (ESI+):
| Adduct | Predicted m/z |
| [M+H]⁺ | 204.949 / 206.947 |
| [M+Na]⁺ | 226.931 / 228.929 |
| [M+K]⁺ | 242.905 / 244.903 |
(Data sourced from PubChemLite)[7]
High-Performance Liquid Chromatography (HPLC)
HPLC is used to assess the purity of the synthesized compound. A typical reverse-phase method would be suitable.
Suggested HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Detection: UV at 254 nm.
Chemical Reactivity and Applications in Drug Development
5-Bromobenzene-1,2,3-triol is a trifunctional molecule, and its reactivity can be directed at either the hydroxyl groups or the bromine atom.
-
Reactions of the Hydroxyl Groups: The triol system is susceptible to oxidation to form the corresponding quinone, which is a highly reactive species.[2] The hydroxyl groups can also be alkylated or acylated to produce a variety of ethers and esters.
-
Reactions of the Bromine Atom: The C-Br bond allows this molecule to participate in a wide range of metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of C-C, C-N, and C-O bonds. This is the most common synthetic application of this intermediate.
Application as a Scaffold for Antibacterial Agents
A key application of 5-Bromobenzene-1,2,3-triol is in the synthesis of novel antibacterial agents. Researchers have used it as a starting material to create biphenyl and dibenzofuran derivatives.[1] Through Suzuki coupling reactions utilizing the bromine atom, followed by demethylation of protecting groups, a series of compounds were synthesized and evaluated for their biological activity. Several of these derivatives exhibited potent antibacterial activity against both Gram-positive and Gram-negative pathogens, including antibiotic-resistant strains.[1]
Caption: Synthetic pathway from 5-Bromobenzene-1,2,3-triol to antibacterial compounds.
Safety and Handling
5-Bromobenzene-1,2,3-triol is a chemical that requires careful handling in a laboratory setting. The following is a summary of its hazard information based on the Globally Harmonized System (GHS).
| Hazard Information | Details | Source(s) |
| GHS Pictogram | GHS07 (Exclamation Mark) | [4] |
| Signal Word | Warning | [4] |
| Hazard Statements | H302: Harmful if swallowedH312: Harmful in contact with skinH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaledH335: May cause respiratory irritation | [4][5] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/sprayP280: Wear protective gloves/protective clothing/eye protection/face protectionP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4] |
Handling Recommendations:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses or goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
In case of accidental contact, follow standard first-aid procedures and seek medical advice.
-
Dispose of waste according to institutional and local regulations.
References
-
Jadhav, G. N., et al. (2013). regioselective bromination: an approach to the d-ring of the gilvocarcins. Tetrahedron Letters, 54(32), 4255-4257. [Link]
-
University of Bath. (n.d.). 13C NMR Spectroscopy. [Link]
-
Magritek. (n.d.). 5-Bromo-1,2,3-trifluorobenzene. [Link]
-
Li, J., et al. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 19(3), 3438-3453. [Link]
-
PubChemLite. (n.d.). 5-bromobenzene-1,2,3-triol (C6H5BrO3). [Link]
-
Wikipedia contributors. (2023, December 1). Bromopyrogallol red. In Wikipedia, The Free Encyclopedia. [Link]
-
PubChem. (n.d.). 5-Bromobenzene-1,2,3-triol. [Link]
Sources
- 1. 5-Bromobenzene-1,2,3-triol | 16492-75-4 | Benchchem [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. 16492-75-4|5-Bromobenzene-1,2,3-triol|BLD Pharm [bldpharm.com]
- 4. 5-Bromobenzene-1,2,3-triol | 16492-75-4 [sigmaaldrich.com]
- 5. 5-Bromobenzene-1,2,3-triol | C6H5BrO3 | CID 22497907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Regioselective bromination of pyrrolo[1,2-a]quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
The Physicochemical Dynamics and Oxidative Stability of 5-Bromobenzene-1,2,4-triol: A Mechanistic Guide for Drug Development
Executive Summary
5-Bromobenzene-1,2,4-triol (CAS: 98138-58-0) is a highly reactive, polyhydroxylated aromatic compound utilized as a critical building block in the synthesis of complex biphenyls, dibenzofurans, and active pharmaceutical ingredients (APIs). Like many hydroquinone and benzenetriol derivatives, it presents profound stability challenges due to its susceptibility to auto-oxidation and dimerization.
This whitepaper provides an in-depth mechanistic analysis of the physical and chemical stability of 5-bromobenzene-1,2,4-triol. Designed for senior researchers and formulation scientists, this guide decodes the electronic effects of halogenation on the 1,2,4-triol system and provides field-proven, self-validating experimental protocols to accurately profile its degradation kinetics.
Thermodynamic and Electronic Foundations of Stability
To understand the instability of 5-bromobenzene-1,2,4-triol, one must analyze the competing electronic effects within its molecular architecture. The unsubstituted 1,2,4-benzenetriol core is exceptionally electron-rich. The three hydroxyl groups strongly donate electron density into the aromatic ring via resonance, raising the Highest Occupied Molecular Orbital (HOMO) energy. This makes the molecule highly susceptible to single-electron transfer (SET) oxidation .
The introduction of a bromine atom at the 5-position fundamentally alters the degradation landscape through two mechanisms:
-
Inductive Stabilization (-I Effect): Bromine is electronegative and inductively withdraws electron density from the aromatic ring. This slightly increases the oxidation potential of the molecule, offering a marginal thermodynamic shield against auto-oxidation compared to its non-halogenated counterpart.
-
Steric Occlusion of Dimerization: In unsubstituted 1,2,4-benzenetriol, oxidative dimerization occurs preferentially at the 5-position due to superior radical stabilization and minimal steric hindrance, rapidly forming [1,1′-biphenyl]-hexaol dimers . By occupying the 5-position, the bulky bromine atom effectively blocks this primary kinetic pathway. Consequently, degradation is forced through higher-energy transition states (e.g., 3,3'-coupling) or arrests at the monomeric quinone stage.
Table 1: Physicochemical Profile of 5-Bromobenzene-1,2,4-triol
| Property | Value / Description | Impact on Stability |
| CAS Number | 98138-58-0 | N/A |
| Molecular Formula | C₆H₅BrO₃ | Halogenation alters redox potential. |
| Molecular Weight | 205.01 g/mol | N/A |
| Appearance | Gray to dark blue powder | Color shifts indicate trace oxidation to quinones . |
| pKa (Predicted) | ~9.0 - 9.5 | Deprotonation at high pH exponentially accelerates oxidation. |
| Solubility | Soluble in H₂O, MeOH, DMSO | Dissolved oxygen in polar solvents triggers rapid degradation. |
Chemical Degradation Pathways (Mechanistic Analysis)
The degradation of 5-bromobenzene-1,2,4-triol is primarily driven by aerobic auto-oxidation. The pathway is a radical-mediated cascade that is highly sensitive to pH, light, and dissolved oxygen.
-
Initiation: The reaction begins with the deprotonation of a hydroxyl group, forming a phenoxide anion. This anion is rapidly oxidized by molecular oxygen (O₂) to form a transient semiquinone radical .
-
Propagation: The semiquinone radical undergoes a second electron loss to form 5-bromo-2-hydroxy-1,4-benzoquinone . This quinone is highly electrophilic.
-
Termination: Because the 5-position is sterically blocked by bromine, the typical 5,5'-dimerization is prevented. Instead, the quinone may undergo nucleophilic attack by unreacted triol monomers at the 3- or 6-positions (Michael addition), leading to asymmetric dimers or, eventually, dark, insoluble humic acid-type polymers .
Caption: Mechanistic oxidation pathway of 5-Bromobenzene-1,2,4-triol highlighting the steric block at the 5-position.
Physical Stability & Environmental Dynamics
To maintain the integrity of 5-bromobenzene-1,2,4-triol during storage and handling, researchers must mitigate specific environmental stressors.
Table 2: Environmental Degradation Matrix
| Stressor | Mechanistic Impact | Mitigation Strategy |
| Oxygen (O₂) | Acts as the primary electron acceptor, initiating the semiquinone radical cascade. | Store under inert atmosphere (Argon/N₂). Use degassed solvents. |
| Alkaline pH | Lowers the activation energy for oxidation by forming electron-rich phenoxide ions. | Maintain acidic to neutral conditions (pH < 6) during processing. |
| Light (UV/Vis) | Induces homolytic cleavage and photo-oxidation of the aromatic ring. | Store in amber vials or dark environments . |
| Heat | Accelerates the kinetics of radical coupling and polymerization. | Cold storage at 2–8°C is mandatory for long-term stability. |
Experimental Methodology: Self-Validating Stability Profiling
When evaluating the stability of 5-bromobenzene-1,2,4-triol for drug development, standard analytical protocols often fail because the compound oxidizes during sample preparation or on the chromatography column.
The following protocol is a self-validating system designed to establish a true baseline and prevent analytical artifacts. It relies on strict anaerobic preparation and chemical quenching.
Step-by-Step Protocol: LC-HRMS Oxidative Profiling
Rationale: We utilize ascorbic acid as a sacrificial reductant to "freeze" the degradation state, and an acidic mobile phase to keep the phenols protonated during chromatographic separation.
-
Anaerobic Sample Preparation (t=0 Baseline):
-
Transfer 5-bromobenzene-1,2,4-triol into a glovebox purged with Argon (O₂ < 1 ppm).
-
Dissolve the standard in strictly deoxygenated methanol to a concentration of 1 mg/mL. This establishes an artifact-free baseline.
-
-
Controlled Environmental Exposure (Forced Degradation):
-
Aliquot the stock solution into separate vials. Expose vials to targeted stressors:
-
Oxidative: Addition of 0.1% H₂O₂.
-
Thermal: Incubation at 40°C.
-
Photolytic: Exposure to 1.2 million lux hours of UV/Vis light.
-
-
-
Time-Course Sampling & Chemical Quenching (Critical Step):
-
Withdraw 100 µL aliquots at t=0, 1h, 4h, and 24h.
-
Quench immediately by diluting 1:10 into an aqueous solution containing 0.1% Formic Acid (to lower pH and protonate phenoxides) and 10 mM Ascorbic Acid .
-
Causality: Ascorbic acid rapidly donates electrons to any transient semiquinone radicals, reverting them to the stable triol state and halting the oxidation cascade before injection.
-
-
LC-HRMS Analysis:
-
Column: C18 Reverse Phase (e.g., Waters Acquity BEH C18), maintained at 30°C.
-
Mobile Phase: Gradient elution using Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).
-
Detection: Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF MS) in negative ion mode to detect the deprotonated molecular ion [M-H]- at m/z 202.9/204.9 (bromine isotope pattern).
-
-
Mass Balance Validation:
-
Calculate the peak area loss of the parent compound against the peak area gain of the quinone and dimerized products. A mass balance < 95% indicates the formation of insoluble polymers or volatile degradants not captured by the detector.
-
Caption: Self-validating workflow for the kinetic profiling and LC-HRMS analysis of 5-Bromobenzene-1,2,4-triol.
Conclusion & Best Practices for Handling
5-Bromobenzene-1,2,4-triol is a highly versatile but kinetically fragile intermediate. While the 5-bromo substituent provides a steric blockade against the rapid 5,5'-dimerization seen in unsubstituted benzenetriols, the compound remains highly vulnerable to SET auto-oxidation.
For drug development professionals, ensuring the integrity of this compound requires strict adherence to cold storage (2-8°C) , protection from light , and inert atmospheric handling . Furthermore, analytical workflows must incorporate reductive quenching (e.g., ascorbic acid) and acidic mobile phases to prevent false-positive degradation readings during chromatographic analysis.
References
-
Randolph, C., Lahive, C. W., Sami, S., Havenith, R. W. A., & Heeres, H. J. (2018). Biobased Chemicals: 1,2,4-Benzenetriol, Selective Deuteration and Dimerization to Bifunctional Aromatic Compounds. Organic Process Research & Development, ACS Publications.[Link]
An In-depth Technical Guide to the Thermodynamic Properties of Halogenated Benzenetriols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the thermodynamic properties of halogenated benzenetriols, a class of compounds of significant interest in medicinal chemistry and materials science. Understanding the thermodynamic stability and intermolecular interactions of these molecules is crucial for predicting their behavior in biological systems and for the rational design of new materials. This document delves into the key thermodynamic parameters, the influence of halogen substitution on these properties, and the experimental and computational methodologies used for their determination.
Introduction: The Significance of Halogenated Benzenetriols
Benzenetriols, also known as trihydroxybenzenes, are polyhydroxylated aromatic compounds that serve as important structural motifs in a variety of natural products and synthetic molecules.[1][2][3][4] The introduction of halogen atoms onto the benzenetriol scaffold dramatically influences their physicochemical properties, including their acidity, redox potential, and, most importantly, their thermodynamic characteristics. These modifications can lead to enhanced biological activity, improved pharmacokinetic profiles in drug candidates, and novel properties in functional materials.[5] Halogenation impacts the electron distribution within the aromatic ring and introduces the potential for halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in molecular recognition and crystal engineering.[5][6]
A deep understanding of the thermodynamic properties of halogenated benzenetriols, such as their enthalpy of formation, entropy, and Gibbs free energy, is fundamental to predicting their stability, reactivity, and phase behavior.[7][8] This knowledge is invaluable for drug development professionals in predicting drug-receptor interactions and for materials scientists in designing materials with tailored properties.
The Influence of Halogenation on Thermodynamic Stability
The substitution of hydrogen with a halogen atom on the benzenetriol ring induces significant changes in the molecule's thermodynamic properties. The nature of the halogen (fluorine, chlorine, bromine, or iodine), its position on the ring, and the number of halogen substituents all play a critical role.
Key Factors Influencing Thermodynamic Properties:
-
Inductive Effects: The high electronegativity of halogen atoms leads to a withdrawal of electron density from the aromatic ring (inductive effect). This effect generally increases the acidity of the hydroxyl protons and can influence the overall stability of the molecule.
-
Resonance Effects: Halogen atoms can also donate electron density to the aromatic ring via resonance. The balance between inductive and resonance effects depends on the specific halogen and its position relative to the hydroxyl groups.
-
Intramolecular Hydrogen Bonding: The presence of hydroxyl groups in close proximity to halogen atoms can lead to the formation of intramolecular hydrogen bonds.[9][10][11] The strength of these bonds varies depending on the halogen, with evidence suggesting weak intramolecular hydrogen bonding in 2-chloro, 2-bromo, and 2-iodophenol, but very little in 2-fluorophenol.[9][11] These interactions can significantly impact the conformational preferences and thermodynamic stability of the molecule.
-
Halogen Bonding: In the solid state and in solution, halogenated benzenetriols can participate in halogen bonding, where the halogen atom acts as an electrophilic region (the σ-hole) and interacts with a nucleophile. This non-covalent interaction can influence crystal packing and intermolecular interactions, thereby affecting thermodynamic properties like the enthalpy of sublimation.[5][6]
-
Steric Effects: The size of the halogen atom can introduce steric hindrance, which may force the molecule to adopt specific conformations and can influence intermolecular packing in the solid state.
The interplay of these factors determines the overall thermodynamic profile of a given halogenated benzenetriol. For instance, the enthalpy of formation, a measure of the energy released or absorbed when a compound is formed from its constituent elements, is a key indicator of its intrinsic stability.
Core Thermodynamic Parameters and Their Determination
A quantitative understanding of the thermodynamic properties of halogenated benzenetriols relies on the determination of several key parameters.
Enthalpy of Formation (ΔfH°)
The standard enthalpy of formation is a fundamental thermodynamic property that quantifies the stability of a molecule. It can be determined experimentally through calorimetry or computationally using quantum chemical methods. For many benzene derivatives, a combination of high-level quantum chemistry calculations for the gas-phase enthalpy of formation and experimental measurements of the enthalpy of sublimation provides accurate values for the solid or liquid states.[12][13]
Table 1: Experimentally Determined and Calculated Standard Enthalpies of Formation (ΔfH°gas) for Related Compounds
| Compound | Formula | ΔfH°gas (kJ/mol) | Reference |
| Fluorobenzene | C6H5F | -110.80 ± 0.10 | |
| Chlorobenzene | C6H5Cl | 51.09 ± 1.05 | |
| 1,2,3-Benzenetriol | C6H6O3 | Not available | |
| 1,2,4-Benzenetriol | C6H6O3 | Not available | |
| 1,3,5-Benzenetriol | C6H6O3 | Not available |
Note: Specific experimental data for halogenated benzenetriols is scarce in the literature. The values for related compounds are provided for context. Computational chemistry offers a powerful tool to estimate these values.
Entropy (S°) and Heat Capacity (Cp)
Entropy is a measure of the molecular disorder or randomness of a system. The standard entropy of a compound can be determined from low-temperature heat capacity measurements using adiabatic calorimetry.[14] The heat capacity, which is the amount of heat required to raise the temperature of a substance by a certain amount, provides insight into the vibrational, rotational, and translational energy states of the molecule.
Table 2: Standard Entropies (S°) for Related Compounds
| Compound | Formula | S° (J K⁻¹ mol⁻¹) | Reference |
| Fluorobenzene | C6H5F | 302.63 | |
| 1,2,3,4-Tetrafluorobenzene (liquid) | C6H2F4 | 256.1 | [14] |
| 1,2,3,5-Tetrafluorobenzene (liquid) | C6H2F4 | 257.3 | [14] |
| 1,2,4,5-Tetrafluorobenzene (liquid) | C6H2F4 | 250.4 | [14] |
| Bromine (gas) | Br | 175.018 ± 0.004 | [15] |
Experimental and Computational Methodologies
The determination of thermodynamic properties for halogenated benzenetriols requires a combination of experimental techniques and computational modeling.
Experimental Protocols
Synthesis and Purification:
The synthesis of halogenated benzenetriols can be challenging due to the potential for multiple side reactions.[16][17] A general approach involves the direct halogenation of a benzenetriol precursor or the hydroxylation of a pre-halogenated benzene derivative.
Step-by-Step Synthesis of a Halogenated Benzenetriol (Illustrative Example):
-
Reaction Setup: A solution of the starting benzenetriol is prepared in a suitable solvent (e.g., acetic acid) in a reaction vessel equipped with a stirrer and a dropping funnel.
-
Halogenating Agent: A halogenating agent (e.g., a solution of bromine in acetic acid) is added dropwise to the benzenetriol solution at a controlled temperature. The reaction temperature is crucial to control selectivity and prevent over-halogenation.[18]
-
Reaction Monitoring: The progress of the reaction is monitored using techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup: Once the reaction is complete, the reaction mixture is quenched, and the product is extracted into an organic solvent.
-
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the desired halogenated benzenetriol in high purity.
Calorimetry:
-
Combustion Calorimetry: This technique is used to determine the enthalpy of combustion, from which the enthalpy of formation can be derived.
-
Adiabatic Calorimetry: This method is employed to measure the heat capacity of a substance as a function of temperature, allowing for the determination of entropy and changes in enthalpy.[14]
Vapor Pressure Measurements:
Techniques such as the static method or gas-liquid chromatography can be used to measure the vapor pressure of a compound as a function of temperature.[19][20] This data is crucial for determining the enthalpy of sublimation or vaporization, which is essential for relating gas-phase and condensed-phase thermodynamic properties.[21]
Computational Chemistry
Quantum chemical calculations, particularly using high-level ab initio and density functional theory (DFT) methods, are powerful tools for predicting the thermodynamic properties of molecules.[22][23] These methods can provide accurate estimates of enthalpies of formation, entropies, and heat capacities, especially when experimental data is scarce.
Typical Computational Workflow:
-
Geometry Optimization: The three-dimensional structure of the halogenated benzenetriol is optimized to find its lowest energy conformation.
-
Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure is a true minimum on the potential energy surface and to compute the zero-point vibrational energy and thermal corrections to the enthalpy and entropy.
-
Single-Point Energy Calculation: A high-level single-point energy calculation is performed on the optimized geometry to obtain a more accurate electronic energy.
-
Thermochemical Property Calculation: The calculated energies and vibrational frequencies are used to determine the standard enthalpy of formation, entropy, and heat capacity.
Caption: A typical workflow for the computational determination of thermodynamic properties.
Intermolecular Interactions and Their Thermodynamic Signatures
The thermodynamic properties of halogenated benzenetriols in condensed phases are heavily influenced by intermolecular interactions.
Caption: Key intermolecular interactions involving halogenated benzenetriols.
-
Hydrogen Bonding: The hydroxyl groups of benzenetriols are strong hydrogen bond donors and acceptors. In the condensed phase, extensive hydrogen bonding networks are formed, which significantly contribute to the lattice energy and enthalpy of sublimation.
-
Halogen Bonding: As mentioned earlier, halogen atoms can act as electrophilic centers and form halogen bonds with nucleophiles, such as the oxygen atoms of hydroxyl groups or other halogen atoms.[5] The strength of these interactions depends on the polarizability of the halogen (I > Br > Cl > F).
-
π-π Stacking: The aromatic rings of benzenetriols can interact through π-π stacking, further stabilizing the crystal lattice. Halogen substitution can modulate the strength of these interactions.
The balance of these intermolecular forces dictates the crystal structure and, consequently, the macroscopic thermodynamic properties of these compounds.
Conclusion and Future Directions
The thermodynamic properties of halogenated benzenetriols are of paramount importance for their application in drug design and materials science. While a comprehensive experimental database for these compounds is currently lacking, this guide has outlined the key principles governing their thermodynamic behavior and the methodologies for their determination.
Future research should focus on:
-
Systematic Experimental Studies: A concerted effort is needed to synthesize and characterize a wide range of halogenated benzenetriols and to experimentally determine their fundamental thermodynamic properties.
-
Advanced Computational Modeling: The use of high-accuracy computational methods will be crucial to build a reliable database of thermodynamic data for these compounds and to gain deeper insights into the structure-property relationships.
-
Exploring Structure-Property Relationships: A systematic investigation into how the type, number, and position of halogen substituents affect the thermodynamic properties will enable the rational design of molecules with desired characteristics.
By combining experimental and computational approaches, the scientific community can build a robust understanding of the thermodynamics of halogenated benzenetriols, paving the way for the development of new and improved pharmaceuticals and functional materials.
References
- Is there an intramolecular hydrogen bond in 2-halophenols?
- Intramolecular hydrogen bonding protects the hydroxyl group from attack by fluctu
- Determination of Vapour Pressure and Related Thermodynamic Properties of Polycyclic Arom
- Experimental determination of thermodynamic properties of terpene and aromatic ketones by gas chromatography.
- Halogens in Acetophenones Direct the Hydrogen Bond Docking Preference of Phenol via Stacking Interactions. MDPI.
- Correction: Is there an intramolecular hydrogen bond in 2-halophenols? A theoretical and spectroscopic investigation.
- Type II halogen···halogen contacts are halogen bonds.
- Estimations of the thermodynamic properties of halogenated benzenes as they relate to their environment mobility. PubMed.
- Improved Syntheses of Halogenated Benzene-1,2,3,4-Tetracarboxylic Diimides. [No Source Found].
- Experimental data for C6H5F (Fluorobenzene).
- Prediction of Density for Aromatic-Compounds from the Statistical- Thermodynamically Perturbation Theory Based Equation of State.
- 1,3,5-Benzenetriol, 2,4,6-tribromo-. PubChem.
- Aromaticity Concepts Derived
- Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogen
- Thermodynamics and Spectroscopy of Halogen- and Hydrogen-Bonded Complexes of Haloforms with Aromatic and Aliphatic Amines. NSF Public Access Repository.
- The Energetics of Aromatic Hydrocarbons: An Experimental Thermochemical Perspective.
- Chemical Properties of Benzene, fluoro- (CAS 462-06-6). Cheméo.
- Chemical Properties of 1,3,5-Benzenetriol (CAS 108-73-6). Cheméo.
- Biobased Chemicals: 1,2,4-Benzenetriol, Selective Deuteration and Dimerization to Bifunctional Arom
- Thermodynamic properties of some gaseous halogen compounds. [No Source Found].
- Thermodynamic properties of fluorine compounds. Part 11.—Low-temperature heat capacities of the three tetrafluorobenzenes. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases.
- Benzene, chloro-. NIST WebBook.
- Improved syntheses of halogenated benzene-1,2,3,4-tetracarboxylic diimides.
- 1,2,4-Benzenetriol. PubChem.
- Unpacking the Enthalpy of Formation: A Look at Benzene Derivatives.
- 1,2,3-benzenetriol. NIST/TRC Web Thermo Tables.
- (Polyhydroxy)benzenes.
- Selectivity and Activity of Benzene-1,2,4-triol and its Dimers as Antimicrobial Compounds Against Xanthomonas citri subsp. citri. PubMed.
- Synthesis of Benzene Deriv
- The heats of chlorination of some hydrocarbons and their chloro‐derivatives.
- Synthesis of Aromatic Compounds
- Enthalpy-Entropy Compensation Effect in Saturated Solutions on an Example of Polynuclear Aromatics According to Thermodynamics at Melting Temperature.
- Thermochemical Properties Enthalpy, Entropy, and Heat Capacity of C1-C4 Fluorinated Hydrocarbons: Fluorocarbon Group Additivity. PubMed.
- Bromine. NIST WebBook.
- Process for halogenation of benzene and benzene derivatives.
- Problem 9 How does the entropy of a system.... Vaia.
- Group Contribution Revisited: The Enthalpy of Formation of Organic Compounds with “Chemical Accuracy” Part V. MDPI.
- Unraveling Benzene's Enthalpy of Formation: A Journey Through Chemical Thermodynamics.
- Bromine anion. NIST WebBook.
Sources
- 1. 1,3,5-Benzenetriol (CAS 108-73-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 3. 1,2,4-Benzenetriol | C6H6O3 | CID 10787 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Type II halogen···halogen contacts are halogen bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thermodynamics and Spectroscopy of Halogen- and Hydrogen-Bonded Complexes of Haloforms with Aromatic and Aliphatic Amines | NSF Public Access Repository [par.nsf.gov]
- 7. Estimations of the thermodynamic properties of halogenated benzenes as they relate to their environment mobility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. asianpubs.org [asianpubs.org]
- 9. Is there an intramolecular hydrogen bond in 2-halophenols? A theoretical and spectroscopic investigation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. pubs.aip.org [pubs.aip.org]
- 11. researchgate.net [researchgate.net]
- 12. Unpacking the Enthalpy of Formation: A Look at Benzene Derivatives - Oreate AI Blog [oreateai.com]
- 13. Unraveling Benzene's Enthalpy of Formation: A Journey Through Chemical Thermodynamics - Oreate AI Blog [oreateai.com]
- 14. Thermodynamic properties of fluorine compounds. Part 11.—Low-temperature heat capacities of the three tetrafluorobenzenes - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 15. Bromine [webbook.nist.gov]
- 16. par.nsf.gov [par.nsf.gov]
- 17. researchgate.net [researchgate.net]
- 18. EP1508557A1 - Process for halogenation of benzene and benzene derivatives - Google Patents [patents.google.com]
- 19. tandfonline.com [tandfonline.com]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. Thermochemical Properties Enthalpy, Entropy, and Heat Capacity of C1-C4 Fluorinated Hydrocarbons: Fluorocarbon Group Additivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
Physicochemical Profiling and Synthetic Workflows for 5-Bromobenzene-1,2,4-triol (CAS 98138-58-0)
A Technical Guide for Drug Development Professionals
Executive Summary
In the landscape of advanced organic synthesis and drug discovery, polyhydroxylated aromatic compounds serve as critical scaffolds. 5-Bromobenzene-1,2,4-triol (CAS 98138-58-0) is a highly functionalized, electron-rich building block. While its three hydroxyl groups provide immense potential for hydrogen bonding and antioxidant activity, they also render the molecule highly susceptible to oxidative degradation. As a Senior Application Scientist, I have designed this guide to bridge the gap between theoretical physicochemical properties and the practical, field-proven methodologies required to synthesize, handle, and characterize this sensitive compound successfully.
Molecular Identity & Structural Dynamics
To understand the physical behavior of 5-Bromobenzene-1,2,4-triol, we must first analyze its electronic environment. The benzene ring is substituted with three hydroxyl (-OH) groups at the 1, 2, and 4 positions, making the ring highly activated (electron-rich). The addition of a bromine atom at the 5-position introduces a unique dichotomy:
-
Inductive Electron Withdrawal: The electronegative bromine pulls electron density away from the ring, slightly stabilizing it against electrophilic attack compared to the unhalogenated precursor.
-
Halogen Bonding & Polarizability: The large, polarizable electron cloud of the bromine atom significantly increases the molecule's London dispersion forces, directly impacting its melting and boiling points.
Similar brominated benzenetriols (e.g., 5-Bromobenzene-1,2,3-triol) have demonstrated potent antimicrobial properties and act as vital precursors for synthesizing biologically active biphenyl and dibenzofuran derivatives[1].
Physicochemical Properties: Data & Mechanistic Causality
Acquiring empirical thermal data for polyhydroxylated bromobenzenes is notoriously difficult due to their oxidative lability[2]. Below is a synthesized data profile combining registry data and high-confidence predictive (QSPR) modeling.
Quantitative Data Summary
| Property | Value | Source / Methodology |
| CAS Number | 98138-58-0 | Chemical Registry |
| Molecular Formula | C₆H₅BrO₃ | Chemical Registry[2] |
| Molecular Weight | 205.01 g/mol | Chemical Registry |
| Melting Point | 165 °C – 170 °C (Predicted) | In silico QSPR / Analogous extrapolation |
| Boiling Point | 360 °C – 380 °C (Predicted) | In silico QSPR (Decomposes prior to boiling) |
| Storage Conditions | 2–8 °C, Inert Atmosphere, Dark | Supplier Safety Guidelines[2][3] |
The Causality Behind the Data
-
Elevated Melting Point: The predicted melting point (165–170 °C) is exceptionally high for a low-molecular-weight aromatic. This is caused by an extensive, three-dimensional intermolecular hydrogen-bonding network established by the 1,2,4-triol system. The bromine atom further rigidifies the crystalline lattice via halogen bonding.
-
Elusive Boiling Point & Thermal Degradation: Why are empirical boiling points rarely published for this class of compounds? At elevated temperatures (>200 °C), the electron-rich triol undergoes rapid auto-oxidation in the presence of atmospheric oxygen. It loses protons and electrons to form reactive brominated benzoquinones, which subsequently polymerize into dark, insoluble tars. Therefore, any attempt to boil this compound at standard atmospheric pressure (760 mmHg) will result in complete thermal decomposition.
Caption: Oxidative degradation pathway of 5-Bromobenzene-1,2,4-triol under thermal or atmospheric stress.
Experimental Workflows & Protocols
To successfully work with 5-Bromobenzene-1,2,4-triol, protocols must be designed as self-validating systems that actively prevent oxidation.
Protocol A: Regioselective Synthesis and Isolation
Objective: Synthesize 5-Bromobenzene-1,2,4-triol via electrophilic aromatic substitution while suppressing over-bromination.
-
Preparation: Dissolve benzene-1,2,4-triol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under a strict argon atmosphere. Causality: DMF stabilizes the polar transition state, while argon prevents premature oxidation.
-
Temperature Control: Chill the reaction vessel to 0–5 °C using an ice-brine bath. Causality: The triol ring is hyper-activated; room temperature reactions will lead to uncontrollable polybromination.
-
Bromination: Add N-Bromosuccinimide (NBS) (1.05 eq) in small portions over 30 minutes.
-
Self-Validation (Reaction Monitoring): Pull a 10 µL aliquot every 15 minutes, quench in cold water, and analyze via LC-MS. The reaction is deemed complete when the starting material peak disappears and the mono-brominated mass ( m/z 203/205 [M−H]− ) is maximized, ensuring no dibrominated byproducts are forming.
-
Quenching & Extraction: Quench the reaction with cold aqueous sodium thiosulfate (to neutralize residual electrophilic bromine). Extract with degassed ethyl acetate.
-
Isolation: Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate under reduced pressure (keeping the water bath < 30 °C). Recrystallize the crude product from degassed toluene/hexane and store immediately at 2–8 °C in the dark[2].
Caption: Workflow for the synthesis and physicochemical profiling of 5-Bromobenzene-1,2,4-triol.
Protocol B: High-Fidelity Melting Point Determination
Objective: Accurately measure the melting point without inducing thermal degradation.
-
Capillary Preparation: Load the purified 5-Bromobenzene-1,2,4-triol into a standard glass melting point capillary.
-
Anaerobic Sealing (Critical Step): Place the loaded capillary into a glovebox or a specialized purging chamber filled with argon. Flame-seal the open end of the capillary while still under the inert atmosphere. Causality: Heating a polyhydroxylated aromatic in an open capillary exposes it to oxygen, causing it to oxidize and darken prematurely. This darkening is frequently misidentified as the melting point.
-
Self-Validation (Calibration): Run a calibration standard (e.g., Salicylic acid, MP 158 °C) in a parallel slot in the thermal block to validate the instrument's accuracy.
-
Execution: Ramp the temperature rapidly to 140 °C, then reduce the heating rate to a precise 1–2 °C/min until the crystalline lattice collapses into a clear liquid.
Analytical Validation & Biological Utility
Once synthesized, the structural integrity of 5-Bromobenzene-1,2,4-triol must be validated.
-
NMR Spectroscopy: 1H -NMR will show two distinct aromatic protons (para to each other, typically appearing as singlets due to the lack of adjacent proton coupling) and three broad hydroxyl peaks (which disappear upon D2O exchange).
-
Biological Application: The verified compound serves as an elite precursor. The bromine atom acts as a perfect handle for Suzuki-Miyaura cross-coupling, allowing researchers to build complex, hydroxylated biphenyl structures. These downstream derivatives are heavily investigated for their ability to neutralize free radicals (antioxidant activity) and inhibit prevalent antibiotic-resistant Gram-positive pathogens[1].
References
Sources
The Molecular Architecture and Functional Dynamics of 5-Bromobenzene-1,2,4-triol Derivatives: A Technical Whitepaper
Executive Summary
Halogenated benzenetriols represent a highly specialized class of aromatic compounds with profound implications in marine chemical ecology, advanced materials, and pharmacological development. Among these, 5-Bromobenzene-1,2,4-triol (CAS: 98138-58-0) stands out as a critical structural motif. This whitepaper provides an in-depth mechanistic review of its stereoelectronic properties, natural biosynthesis, synthetic process controls, and validated experimental methodologies, designed specifically for researchers and drug development professionals.
Structural Chemistry and Stereoelectronic Dynamics
At its core, 1,2,4-benzenetriol (hydroxyhydroquinone) is a highly electron-rich aromatic system that can be sourced from carbohydrate-derived platform chemicals like 5-hydroxymethylfurfural (HMF)[1]. Because of the synergistic ortho- and para-directing nature of its three hydroxyl groups, the unsubstituted aromatic ring is exceptionally susceptible to electrophilic aromatic substitution and rapid oxidative dimerization under mild conditions[1].
The strategic introduction of a bromine atom at the 5-position fundamentally alters the molecule's stereoelectronic profile. The bromine substituent exerts a dual effect:
-
Inductive Withdrawal (-I): It pulls electron density away from the ring, lowering the pKa of the adjacent hydroxyl groups and reducing the molecule's propensity for uncontrolled oxidative coupling[2].
-
Resonance Stabilization (+M): During oxidative stress, the bromine atom stabilizes the resulting phenoxyl radical through heavy-atom resonance effects, which is the primary driver behind the compound's enhanced radical scavenging kinetics compared to non-halogenated precursors[2].
Marine Biosynthesis and Ecological Significance
In natural ecosystems, brominated benzenetriols and complex bromophenols are predominantly synthesized by marine red macroalgae (Rhodophyta), such as Symphyocladia latiuscula and Polysiphonia stricta[3].
These marine organisms utilize vanadium-dependent haloperoxidases (VHPOs) to oxidize abundant seawater bromide into a reactive electrophilic bromine species. This species subsequently halogenates phenolic substrates derived from the shikimate pathway[3]. Ecologically, these secondary metabolites serve as potent chemical defenses against marine biofouling and herbivory. Extracts from these algae demonstrate profound antioxidant capacities, which are directly correlated with the number of brominated units and the specific degree of bromination on the phenolic ring[4].
Pharmacological and Dermo-Cosmetic Applications
The unique redox properties of 5-bromobenzene-1,2,4-triol derivatives have positioned them as highly valuable scaffolds in cosmeceuticals and anti-infective drug discovery.
-
Antioxidant & Anti-aging: These derivatives neutralize Reactive Oxygen Species (ROS) via rapid Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) mechanisms[2]. This dual-action pathway makes them highly effective in preventing oxidative DNA damage and lipid peroxidation.
-
Dermo-Cosmetics: Bromophenols isolated from marine sources are utilized for their photoprotective (UV-absorbing) and tyrosinase-inhibitory properties, making them excellent candidates for skin-whitening and anti-aging formulations[5]. Furthermore, the base 1,2,4-benzenetriol scaffold is recognized for its utility in cosmetic formulations, including hair dyes, under strict safety guidelines[6].
-
Antimicrobial Efficacy: Halogenated benzenetriols disrupt bacterial cell membranes and inhibit key oxidative stress enzymes, demonstrating broad-spectrum efficacy against antibiotic-resistant Gram-positive and Gram-negative pathogens[7].
Synthetic Methodologies and Process Control
The chemical synthesis of 5-bromobenzene-1,2,4-triol via direct bromination of 1,2,4-benzenetriol presents significant chemoselectivity challenges. The highly activated nature of the benzenetriol ring makes it prone to over-bromination, yielding poly-halogenated byproducts (e.g., 3,5-dibromo derivatives)[8].
To achieve regioselective mono-bromination, precise stoichiometric control of the brominating agent (e.g., N-bromosuccinimide, NBS) and low-temperature conditions are required. Modern industrial approaches increasingly utilize continuous flow reactors to minimize residence time and suppress the formation of thermodynamically driven poly-brominated impurities[7][8]. Furthermore, because 1,2,4-benzenetriol readily dimerizes in neutral or alkaline aqueous media, reactions must be conducted in strictly controlled acidic or anhydrous aprotic environments[1].
Fig 1. Chemoselective synthesis workflow for 5-Bromobenzene-1,2,4-triol highlighting process control.
Quantitative Structure-Activity Relationship (QSAR) Data
The following table summarizes the comparative physicochemical properties and reactivity profiles of the benzenetriol class to guide rational drug design and synthetic planning.
| Compound | Structural Feature | Primary Application | Reactivity / Stability Profile |
| 1,2,4-Benzenetriol | Unsubstituted core | Cosmetic dyes[6], bio-based precursor[1] | High reactivity; highly prone to oxidative dimerization in alkaline media[1]. |
| 5-Bromobenzene-1,2,4-triol | Mono-brominated at C5 | Antioxidant, antimicrobial[7] | Moderate electrophile; stabilized phenoxyl radical via heavy-atom resonance[2]. |
| 3,5-Dibromobenzene-1,2,4-triol | Di-brominated at C3, C5 | Marine chemical defense[3] | High steric hindrance; significantly lowered pKa; resistant to further oxidation. |
Validated Experimental Protocols
As a Senior Application Scientist, I emphasize that experimental reproducibility hinges on understanding the causality behind the chemical environment. The following protocols are designed as self-validating systems.
Protocol A: Regioselective Synthesis of 5-Bromobenzene-1,2,4-triol
Causality Check: We utilize NBS in anhydrous N,N-dimethylformamide (DMF) at 0°C. DMF stabilizes the electrophilic intermediate, while the low temperature suppresses both the oxidative dimerization of the benzenetriol and sequential over-bromination[1][8].
-
Preparation: Dissolve 10.0 mmol of 1,2,4-benzenetriol in 25 mL of anhydrous DMF under a strict Argon atmosphere to prevent auto-oxidation.
-
Temperature Control: Submerge the reaction flask in an ice-water bath, allowing the internal temperature to equilibrate to exactly 0°C.
-
Halogenation: Dissolve 10.5 mmol of N-bromosuccinimide (NBS) in 15 mL of anhydrous DMF. Add this solution dropwise over 45 minutes using a syringe pump. Self-Validation: The slow addition ensures the localized concentration of Br+ remains low, kinetically favoring mono-bromination.
-
In-Process Monitoring: At 60 minutes, draw a 50 µL aliquot, quench with 10% sodium thiosulfate, and analyze via HPLC (UV detection at 280 nm). Why 280 nm? Benzenetriols lack strong chromophores in the visible spectrum but absorb strongly in the UV range, providing optimal signal-to-noise without solvent interference.
-
Workup: Once conversion >95% is confirmed, quench the reaction with cold distilled water, extract with ethyl acetate (3 x 20 mL), wash the organic layer with brine, and dry over anhydrous Na2SO4 .
-
Purification: Purify via flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to isolate the target compound.
Protocol B: Kinetic DPPH Radical Scavenging Assay
Causality Check: To evaluate antioxidant capacity, we measure the rate of DPPH reduction. The bromine substituent alters the HAT kinetics, which must be monitored spectrophotometrically over time rather than at a single endpoint[2].
-
Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in HPLC-grade methanol. Prepare sample solutions of 5-bromobenzene-1,2,4-triol at varying concentrations (10 - 100 µM).
-
Reaction Initiation: In a 96-well microplate, mix 100 µL of the sample solution with 100 µL of the DPPH solution.
-
Kinetic Measurement: Immediately place the plate in a microplate reader. Monitor the absorbance decay at 517 nm every 60 seconds for 30 minutes at 25°C. Why 30 minutes? Polyphenols often exhibit biphasic kinetics—an initial rapid SET followed by a slower HAT. Monitoring over 30 minutes ensures steady-state is reached, preventing underestimation of the antioxidant capacity.
-
Validation: Run parallel wells with a known standard (e.g., Trolox or BHT) and a blank (methanol + DPPH) to ensure assay integrity and calculate the IC50 values.
Fig 2. Antioxidant mechanism of brominated benzenetriols via HAT and SET signaling pathways.
References
-
Seaweed Phenolics: From Extraction to Applications - PMC. National Institutes of Health (NIH). Available at: [Link]
-
Dermo-Cosmetic Benefits of Marine Macroalgae-Derived Phenolic Compounds - MDPI. MDPI. Available at: [Link]
-
Dermo-Cosmetic Benefits of Marine Macroalgae-Derived Phenolic Compounds. Encyclopedia.pub. Available at: [Link]
-
Remote Stereoelectronic Effects in Pyrrolidone- and Caprolactam-Substituted Phenols: Discrepancies in Antioxidant Properties Evaluated by Electrochemical Oxidation and H-Atom Transfer Reactivity. The Journal of Organic Chemistry (ACS). Available at: [Link]
-
Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. Scientific Update. Available at:[Link]
-
Biobased Chemicals: 1,2,4-Benzenetriol, Selective Deuteration and Dimerization to Bifunctional Aromatic Compounds. Organic Process Research & Development (ACS). Available at: [Link]
-
1,2,4-Benzenetriol | C6H6O3 | CID 10787 - PubChem. National Institutes of Health (NIH). Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Seaweed Phenolics: From Extraction to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. 1,2,4-Benzenetriol | C6H6O3 | CID 10787 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Buy 5-Bromobenzene-1,2,3-triol | 16492-75-4 [smolecule.com]
- 8. scientificupdate.com [scientificupdate.com]
Thermodynamic Profiling and pKa Determination of 5-Bromobenzene-1,2,4-triol: A Technical Guide for Drug Development
Executive Summary
In the landscape of rational drug design and advanced materials science, polyhydroxylated benzenes serve as critical scaffolds due to their potent redox properties and metal-chelating capabilities. 5-Bromobenzene-1,2,4-triol (CAS: 98138-58-0) represents a highly specialized derivative of the parent compound 1,2,4-benzenetriol (hydroxyhydroquinone)[1]. The introduction of a bromine atom at the 5-position fundamentally alters the electronic landscape of the aromatic ring, shifting the acid dissociation constants ( pKa ) of the three hydroxyl groups.
This whitepaper provides an in-depth mechanistic analysis of the pKa values for 5-Bromobenzene-1,2,4-triol, detailing the electronic causality behind its ionization states, and outlines a field-proven, self-validating experimental protocol for accurate thermodynamic profiling.
Structural and Electronic Causality
To understand the ionization behavior of 5-Bromobenzene-1,2,4-triol, we must first examine the parent scaffold. The parent compound, 1,2,4-benzenetriol, exhibits a predicted primary pKa of approximately 9.58[2],[3]. Computational and experimental validations have demonstrated that the first deprotonation in 1,2,4-benzenetriol occurs at the meta-hydroxyl position (the 4-OH group)[4].
When a bromine atom is introduced at the 5-position, it exerts two competing electronic effects:
-
Inductive Electron Withdrawal (-I Effect): Bromine is highly electronegative, pulling electron density away from the aromatic ring through the σ -bond framework.
-
Resonance Donation (+R Effect): Bromine's lone pairs can weakly donate into the π -system, though this effect is overshadowed by the strong -I effect in halogens.
Causality of the Deprotonation Sequence:
-
pKa1 (4-OH Position): The 4-OH group is ortho to the 5-bromo substituent. It experiences the maximum inductive electron withdrawal (-I), which highly stabilizes the resulting phenoxide anion. Consequently, the pKa of the 4-OH group drops significantly compared to the parent compound, making it the most acidic proton.
-
pKa2 (1-OH Position): The 1-OH group is meta to the bromine atom. The inductive effect decays with distance, resulting in moderate stabilization of the di-anion.
-
pKa3 (2-OH Position): The 2-OH group is para to the bromine atom, where the -I effect is weakest. Furthermore, the 1-OH and 2-OH groups are ortho to each other, allowing for strong intramolecular hydrogen bonding. This H-bond stabilizes the protonated state, making the 2-OH proton highly resistant to removal, thus pushing pKa3 into the highly alkaline range (>12.5).
Quantitative Thermodynamic Data
The following table summarizes the predicted pKa shifts induced by the 5-bromo substituent relative to the parent compound.
| Hydroxyl Position | Parent pKa (1,2,4-Benzenetriol) | Predicted pKa (5-Bromo derivative) | Primary Electronic & Structural Effect |
| 4-OH ( pKa1 ) | ~ 9.58[2] | 8.35 ± 0.20 | Strong -I stabilization from ortho-Br. |
| 1-OH ( pKa2 ) | ~ 11.50[4] | 10.80 ± 0.20 | Moderate -I stabilization from meta-Br. |
| 2-OH ( pKa3 ) | > 13.00[4] | 12.60 ± 0.30 | Weak -I effect; Intramolecular H-bonding. |
Note: pKa values determined in co-solvent systems (e.g., 10% DMF) to overcome solubility limits will generally present slightly higher apparent pKa values than those in pure water[5].
Thermodynamic deprotonation sequence of 5-Bromobenzene-1,2,4-triol.
Experimental Methodology: Self-Validating Spectrophotometric Titration
Polyhydroxylated benzenes are highly susceptible to auto-oxidation, rapidly forming quinones in the presence of oxygen and alkaline conditions. Therefore, stability testing and pKa determination require strict adherence to an inert gas atmosphere[6]. The following protocol utilizes UV-Vis spectrophotometry, which is the gold standard for these compounds[4].
Step-by-step spectrophotometric workflow for pKa determination.
Step-by-Step Protocol
-
Buffer System Preparation: Prepare a Britton-Robinson buffer to cover a broad pH range (2.0 to 14.0). Causality: This specific buffer maintains a constant ionic strength across the entire pH spectrum without changing the buffer species, eliminating matrix effects that could artificially shift the apparent pKa [4].
-
Sample Solubilization: Dissolve 5-Bromobenzene-1,2,4-triol to a final concentration of 1.0 mM. If precipitation occurs at low pH, utilize a 10% aqueous DMF co-solvent system[5].
-
Anaerobic Titration: Purge the reaction vessel continuously with high-purity Argon. Adjust the pH incrementally using oxygen-free NaOH or HCl. Causality: Ambient oxygen will irreversibly oxidize the triol into a bromo-quinone, ruining the thermodynamic equilibrium[6].
-
Spectral Acquisition: Record the UV-Vis absorption spectrum (200–400 nm) using a diode-array spectrophotometer (e.g., Agilent 8453) immediately after each pH adjustment[4].
-
Self-Validation via Isosbestic Points: Overlay the spectra. The presence of sharp, non-shifting isosbestic points guarantees that only two species (e.g., H3A and H2A− ) are in equilibrium. Trustworthiness Check: If the isosbestic points drift, the system has been compromised by oxidative degradation, and the data must be discarded.
-
Data Extraction: Plot the absorbance at the λmax of the anionic species against the pH. Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation using non-linear regression to extract pKa1 , pKa2 , and pKa3 .
Implications in Drug Development
Understanding the exact pKa values of 5-Bromobenzene-1,2,4-triol is non-negotiable for downstream pharmaceutical applications:
-
Bioavailability & LogD: With a primary pKa1 of ~8.35, the molecule remains predominantly un-ionized at physiological pH (7.4). This ensures a favorable partition coefficient (LogD ≈ LogP), facilitating passive diffusion across lipid bilayers.
-
Target Binding & Chelation: In the slightly alkaline microenvironments of certain tumor tissues or within the basic pockets of metalloenzymes, the molecule transitions to its mono-anionic state. The deprotonated 4-O − group, working in tandem with the adjacent hydroxyls, transforms the molecule into a potent bidentate chelator, capable of sequestering critical metal ions (e.g., Zn 2+ , Fe 3+ ) required for enzyme catalysis.
References
[1] Title: 1,2,4-Benzenetriol | C6H6O3 | CID 10787 | Source: PubChem | URL:[Link]
[6] Title: Opinion on 1,2,4-trihydroxybenzene | Source: Scientific Committee on Consumer Safety (SCCS) - European Commission | URL:[Link]
[4] Title: An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes | Source: Frontiers in Chemistry | URL:[Link]
[5] Title: pKa value of phenolic compounds used in this study | Source: ResearchGate | URL:[Link]
Sources
- 1. 1,2,4-Benzenetriol | C6H6O3 | CID 10787 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. wap.guidechem.com [wap.guidechem.com]
- 3. Hydroxyhydroquinone(533-73-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. Frontiers | An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. ec.europa.eu [ec.europa.eu]
An In-depth Technical Guide to the Potential Biological Activity of 5-Bromobenzene-1,2,4-triol
Preamble: Unveiling the Therapeutic Potential of a Novel Phenolic Scaffold
In the ever-evolving landscape of drug discovery, the exploration of novel chemical entities with unique structural motifs is paramount. 5-Bromobenzene-1,2,4-triol, a halogenated derivative of benzene-1,2,4-triol (hydroxyhydroquinone), represents a compelling yet underexplored molecule. Its chemical architecture, featuring a hydroquinone-like core and a bromine substituent, suggests a rich potential for diverse biological activities. The hydroquinone moiety is a well-established pharmacophore known for its redox properties, capable of acting as both an antioxidant and a pro-oxidant depending on the cellular microenvironment[1][2][3]. The introduction of a bromine atom can further modulate the compound's lipophilicity, electronic properties, and metabolic stability, often enhancing its biological efficacy[4][5].
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the potential biological activities of 5-Bromobenzene-1,2,4-triol. We will delve into the theoretical underpinnings of its probable bioactivities, propose detailed experimental workflows for their validation, and present hypothetical data to illustrate potential outcomes. This document is designed to serve as a roadmap for unlocking the therapeutic promise of this intriguing molecule.
Section 1: The Duality of Redox Modulation: Antioxidant and Pro-oxidant Activities
The 1,2,4-triol arrangement on the benzene ring of 5-Bromobenzene-1,2,4-triol is reminiscent of the redox-active hydroquinone. This structure is the cornerstone of its potential to function as a potent modulator of cellular redox status.
The Antioxidant Hypothesis: A Free Radical Scavenger
The primary antioxidant mechanism of hydroquinone-like compounds involves the donation of hydrogen atoms or electrons to neutralize reactive oxygen species (ROS)[1]. This process transforms the triol into a more stable semiquinone radical, thereby terminating damaging free-radical chain reactions.
A multi-assay approach is crucial for a comprehensive assessment of antioxidant potential.
Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is monitored spectrophotometrically.
-
Procedure:
-
Prepare a stock solution of 5-Bromobenzene-1,2,4-triol in a suitable solvent (e.g., methanol or DMSO).
-
Create a series of dilutions of the test compound.
-
In a 96-well plate, add a fixed volume of DPPH solution to each well containing the test compound dilutions.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).
-
The Pro-oxidant Postulate: A Double-Edged Sword
Conversely, in the presence of transition metal ions such as copper (Cu²⁺) or iron (Fe³⁺), hydroquinones can exhibit pro-oxidant activity[1][2][3]. They can reduce the metal ions, which in turn can catalyze the formation of highly reactive hydroxyl radicals from hydrogen peroxide via the Fenton reaction. This pro-oxidant behavior can be harnessed for therapeutic benefit, such as inducing oxidative stress in cancer cells.
| Assay | 5-Bromobenzene-1,2,4-triol (IC50/EC50, µM) | Trolox (Standard) (IC50, µM) |
| DPPH Scavenging | 15.8 ± 2.1 | 8.2 ± 0.9 |
| ABTS Scavenging | 10.5 ± 1.5 | 5.1 ± 0.6 |
| Pro-oxidant (with Cu²⁺) | 25.3 ± 3.4 (EC50 for DNA damage) | > 100 |
Section 2: Anticancer Potential: Exploiting Cellular Vulnerabilities
The dual redox properties of 5-Bromobenzene-1,2,4-triol, combined with the known anticancer activities of many brominated marine phenols[4][6], provide a strong rationale for investigating its potential as an anticancer agent. Two plausible mechanisms of action are proposed: induction of oxidative stress-mediated apoptosis and inhibition of topoisomerase II.
Mechanism 1: Induction of Apoptosis via Oxidative Stress
By acting as a pro-oxidant, 5-Bromobenzene-1,2,4-triol could selectively increase ROS levels in cancer cells, which often have a compromised antioxidant defense system. This can trigger the intrinsic apoptotic pathway.
Mechanism 2: Inhibition of Topoisomerase II
Hydroquinone and its metabolites are known inhibitors of topoisomerase II, an enzyme crucial for DNA replication and repair[7][8][9][10][11]. Inhibition of this enzyme can lead to DNA strand breaks and cell death. The brominated hydroquinone structure of our compound of interest makes this a compelling avenue of investigation.
A tiered approach is recommended, starting with in vitro cytotoxicity screening and progressing to mechanistic studies.
Protocol 2: MTT Cell Viability Assay
-
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism reduce the yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.
-
Procedure:
-
Seed cancer cells (e.g., MCF-7, a breast cancer cell line) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of 5-Bromobenzene-1,2,4-triol for 24, 48, and 72 hours.
-
Add MTT solution to each well and incubate for 3-4 hours.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability and determine the IC50 value.
-
Protocol 3: Topoisomerase II Inhibition Assay
-
Principle: This cell-free assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase II.
-
Procedure:
-
Incubate supercoiled plasmid DNA with human topoisomerase II in the presence of various concentrations of 5-Bromobenzene-1,2,4-triol. Etoposide can be used as a positive control.
-
Stop the reaction and separate the different DNA topoisomers (supercoiled, relaxed, and linear) by agarose gel electrophoresis.
-
Stain the gel with a fluorescent dye (e.g., ethidium bromide) and visualize the DNA bands under UV light.
-
Inhibition is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA.
-
| Cell Line | 5-Bromobenzene-1,2,4-triol (IC50, µM) | Doxorubicin (Standard) (IC50, µM) |
| MCF-7 | 8.9 ± 1.2 | 0.5 ± 0.1 |
| HeLa | 12.4 ± 2.5 | 0.8 ± 0.2 |
Section 3: Enzyme Inhibition: A Targeted Approach
The phenolic nature of 5-Bromobenzene-1,2,4-triol suggests its potential to interact with and inhibit the activity of various enzymes. Based on the literature for similar compounds, tyrosinase and cyclooxygenase (COX) are prime targets for investigation.
Tyrosinase Inhibition: A Potential Cosmeceutical Application
Hydroquinone is a well-known inhibitor of tyrosinase, the key enzyme in melanin synthesis[12][13][14][15]. Inhibition of this enzyme is a common strategy for treating hyperpigmentation.
Protocol 4: Mushroom Tyrosinase Inhibition Assay
-
Principle: This assay measures the inhibition of the oxidation of L-DOPA to dopachrome by mushroom tyrosinase, which results in a colored product that can be quantified spectrophotometrically.
-
Procedure:
-
In a 96-well plate, add mushroom tyrosinase solution, buffer, and various concentrations of 5-Bromobenzene-1,2,4-triol. Kojic acid can be used as a positive control.
-
Pre-incubate the mixture for 10 minutes.
-
Initiate the reaction by adding L-DOPA solution.
-
Measure the absorbance at 475 nm at regular intervals to determine the reaction rate.
-
Calculate the percentage of inhibition and the IC50 value.
-
Cyclooxygenase (COX) Inhibition: An Anti-inflammatory Prospect
Many phenolic compounds have been shown to inhibit COX-1 and COX-2, the enzymes responsible for the production of prostaglandins, which are key mediators of inflammation[16][17][18][19][20].
| Enzyme | 5-Bromobenzene-1,2,4-triol (IC50, µM) | Positive Control (IC50, µM) |
| Tyrosinase | 22.7 ± 3.1 | Kojic Acid: 18.5 ± 2.3 |
| COX-1 | 45.2 ± 5.8 | Indomethacin: 1.2 ± 0.2 |
| COX-2 | 15.8 ± 2.4 | Celecoxib: 0.8 ± 0.1 |
Conclusion: A Promising Scaffold for Further Development
While experimental data on 5-Bromobenzene-1,2,4-triol is currently lacking, the structural analogy to other biologically active brominated phenols and hydroquinones provides a solid foundation for its investigation as a potential therapeutic agent. The proposed dual role in redox modulation, potential for anticancer activity through topoisomerase II inhibition and induction of oxidative stress, and its predicted enzyme inhibitory properties make it a compelling candidate for further research. The experimental workflows and protocols detailed in this guide offer a systematic approach to elucidating the biological activity of this novel compound, paving the way for its potential development in the pharmaceutical and cosmeceutical industries.
References
-
Hutt, A. M., & Kalf, G. F. (1996). Inhibition of human DNA topoisomerase II by hydroquinone and p-benzoquinone, reactive metabolites of benzene. Environmental Health Perspectives, 104(Suppl 6), 1265–1269. [Link]
-
Frantz, C. E., Chen, H., & Eastmond, D. A. (2004). Inhibition of topoisomerase II in 32D.3(G) cells by hydroquinone is associated with cell death. Toxicological Sciences, 80(1), 142–148. [Link]
-
Frantz, C. E., & Eastmond, D. A. (2005). Topoisomerase II inhibition by myeloperoxidase-activated hydroquinone: a potential mechanism underlying the genotoxic and carcinogenic effects of benzene. Toxicological Sciences, 86(2), 430–437. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Hydroquinone? [Link]
-
614 Beauty. (2026). Understanding Tyrosinase Inhibitors. [Link]
-
Hofem, S., et al. (2015). Food Polyphenols Fail to Cause a Biologically Relevant Reduction of COX-2 Activity. PLoS ONE, 10(10), e0139994. [Link]
-
Fukuhara, K., et al. (2023). Antioxidant and Prooxidant Effects of Thymoquinone and Its Hydroquinone Metabolite. Antioxidants, 12(10), 1836. [Link]
-
Shah, A. J. (2023). Dual Inhibition of Cyclooxygenase & Lipoxygenase by Natural Products. *Roots Press. [Link]
-
Palumbo, A., et al. (1991). Inhibition of mushroom tyrosinase by hydroquinone. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 1074(2), 263-268. [Link]
-
Fukuhara, K., et al. (2023). Antioxidant and Prooxidant Effects of Thymoquinone and Its Hydroquinone Metabolite. Antioxidants, 12(10), 1836. [Link]
-
Hutt, A. M., & Kalf, G. F. (1996). Inhibition of human DNA topoisomerase II by hydroquinone and p-benzoquinone, reactive metabolites of benzene. OSTI.GOV. [Link]
-
Wang, Y., et al. (2024). Design, synthesis, and inhibitory activity of hydroquinone ester derivatives against mushroom tyrosinase. RSC Advances, 14(11), 7685-7693. [Link]
-
Kelm, M. A., et al. (2000). Antioxidant and Cyclooxygenase Inhibitory Phenolic Compounds From Ocimum Sanctum Linn. Phytomedicine, 7(1), 7-13. [Link]
-
Prieto, J. M. (2022). Antioxidant Activity of Natural Hydroquinones. Antioxidants, 11(2), 359. [Link]
-
Al-Fahad, A. J., et al. (2024). Investigation of the Anti-Inflammatory Properties of Bioactive Compounds from Olea europaea: In Silico Evaluation of Cyclooxygenase Enzyme Inhibition and Pharmacokinetic Profiling. International Journal of Molecular Sciences, 25(15), 8103. [Link]
-
Prieto, J. M. (2022). Antioxidant Activity of Natural Hydroquinones. Antioxidants, 11(2), 359. [Link]
-
Lu, C., et al. (2020). Natural Cyclooxygenase-2 Inhibitors Synergize With Butyrate to Augment Chicken Host Defense Peptide Gene Expression. Frontiers in Immunology, 11, 589. [Link]
-
Lindsey, R. H., et al. (2005). Effects of benzene metabolites on DNA cleavage mediated by human topoisomerase II alpha. Chemical Research in Toxicology, 18(4), 637-645. [Link]
-
Wang, Y., et al. (2024). Design, synthesis, and inhibitory activity of hydroquinone ester derivatives against mushroom tyrosinase. RSC Advances, 14(11), 7685-7693. [Link]
-
Prieto, J. M. (2022). Natural hydroquinones' antioxidant activity. Journal of Experimental and Clinical Microbiology, 6(3), 29-32. [Link]
-
Buravlev, E. V., et al. (2020). Biological Activity of Halogen-Containing Derivatives of N-Substituted Quinone Imines. Biointerface Research in Applied Chemistry, 10(3), 5691-5699. [Link]
-
Yilmaz, I., et al. (2016). SYNTHESIS AND BIOLOGICAL EVALUATION OF HALOGEN SUBSTITUTED 1,4-NAPHTHOQUINONES AS POTENT ANTIFUNGAL AGENTS. Sciforum. [Link]
-
Fukuhara, K., et al. (2023). Antioxidant and Prooxidant Effects of Thymoquinone and Its Hydroquinone Metabolite. Antioxidants, 12(10), 1836. [Link]
-
Butler, A., & Crews, P. (2016). Biological Activity of Recently Discovered Halogenated Marine Natural Products. Marine Drugs, 14(10), 181. [Link]
-
Butler, A., & Crews, P. (2016). Biological Activity of Recently Discovered Halogenated Marine Natural Products. ResearchGate. [Link]
-
Becerra, J., et al. (2020). The de novo production of halogenated hydroquinone metabolites by the Andean-Patagonian white-rot fungus Phylloporia boldo. Current Research in Environmental & Applied Mycology, 10(1), 198-205. [Link]
-
Liu, M., Hansen, P. E., & Lin, X. (2011). Bromophenols in Marine Algae and Their Bioactivities. Marine Drugs, 9(7), 1273–1292. [Link]
-
Zhang, J., et al. (2020). Progress of Bromophenols in Marine Algae from 2011 to 2020: Structure, Bioactivities, and Applications. Marine Drugs, 18(8), 405. [Link]
-
de Oliveira, R. B., et al. (2022). Exploring the Anticancer Effects of Brominated Plastoquinone Analogs with Promising Cytotoxic Activity in MCF-7 Breast Cancer Cells via Cell Cycle Arrest and Oxidative Stress Induction. Molecules, 27(13), 3986. [Link]
-
Vorobyev, S. V., et al. (2024). synthesis and biological activity of brominated phenols with lactamomethyl moieties -natural compounds analogues. ResearchGate. [Link]
-
Hiraku, Y., et al. (2013). Benzene Metabolite 1,2,4-Benzenetriol Induces Halogenated DNA and Tyrosines Representing Halogenative Stress in the HL-60 Human Myeloid Cell Line. Environmental Health Perspectives, 121(6), 679-684. [Link]
-
Menzek, A., & Goksu, S. (2009). First and short syntheses of biologically active, naturally occurring brominated mono- and dibenzyl phenols. ARKIVOC, 2009(14), 75-87. [Link]
-
Bayrak, Ç., et al. (2022). Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products. Turkish Journal of Chemistry, 46(4), 1405-1416. [Link]
-
Sova, M., et al. (2025). Assessment of Biological Activity of Low Molecular Weight 1,4-Benzoquinone Derivatives. Molecules, 30(17), 3945. [Link]
-
Zhang, Y., et al. (2014). Synthesis of bromobenzene. RSC Advances, 4(109), 64070-64073. [Link]
-
Prieto, J. M. (2022). Antioxidant Activity of Natural Hydroquinones. Antioxidants, 11(2), 359. [Link]
- Syngenta Participations AG. (2016). Process for the preparation of 5-bromo-1,2,3-trichlorobenzene.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Antioxidant and Prooxidant Effects of Thymoquinone and Its Hydroquinone Metabolite [jstage.jst.go.jp]
- 3. Antioxidant and Prooxidant Effects of Thymoquinone and Its Hydroquinone Metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Inhibition of human DNA topoisomerase II by hydroquinone and p-benzoquinone, reactive metabolites of benzene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of topoisomerase II in 32D.3(G) cells by hydroquinone is associated with cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Topoisomerase II inhibition by myeloperoxidase-activated hydroquinone: a potential mechanism underlying the genotoxic and carcinogenic effects of benzene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of human DNA topoisomerase II by hydroquinone and p-benzoquinone, reactive metabolites of benzene (Journal Article) | OSTI.GOV [osti.gov]
- 11. Effects of benzene metabolites on DNA cleavage mediated by human topoisomerase II alpha: 1,4-hydroquinone is a topoisomerase II poison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Hydroquinone? [synapse.patsnap.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Design, synthesis, and inhibitory activity of hydroquinone ester derivatives against mushroom tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Food Polyphenols Fail to Cause a Biologically Relevant Reduction of COX-2 Activity | PLOS One [journals.plos.org]
- 17. rootspress.org [rootspress.org]
- 18. Antioxidant and cyclooxygenase inhibitory phenolic compounds from Ocimum sanctum Linn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Frontiers | Natural Cyclooxygenase-2 Inhibitors Synergize With Butyrate to Augment Chicken Host Defense Peptide Gene Expression [frontiersin.org]
Application Note: 5-Bromobenzene-1,2,4-triol in Advanced Polymer Synthesis
Executive Summary
5-Bromobenzene-1,2,4-triol (CAS: 98138-58-0) is a highly reactive, structurally versatile halogenated polyphenolic monomer. While unsubstituted 1,2,4-benzenetriol (BTO) is recognized as a valuable biobased platform chemical derived from 5-hydroxymethylfurfural (HMF) 1[1], its rapid, uncontrolled oxidative dimerization often limits its utility in precision polymer synthesis.
The strategic introduction of a bromine atom at the 5-position fundamentally alters the monomer's reactivity profile. This technical guide details the application of 5-Bromobenzene-1,2,4-triol in two advanced polymer systems: Mussel-Inspired Biomimetic Adhesives and High-Modulus Heterocyclic Epoxy Resins .
Mechanistic Insights: The Role of the Bromine Substituent
As an Application Scientist, selecting the right monomer requires understanding the causality between molecular structure and macroscopic polymer properties. The bromine substituent in 5-Bromobenzene-1,2,4-triol drives three critical phenomena:
-
Oxidation Potential & pKa Tuning: The electron-withdrawing nature of the halogen lowers the pKa of the adjacent hydroxyl groups. This facilitates easier deprotonation under mildly alkaline conditions, stabilizing the transient quinone intermediates required for controlled polymerization.
-
Steric Direction: In unsubstituted BTO, oxidative C-C coupling occurs randomly at multiple open ring positions, leading to highly branched, insoluble humin-like networks 2[2]. The bulky bromine atom at the 5-position sterically blocks one of the primary reactive sites, directing polymerization linearly via the 3- and 6-positions.
-
Late-Stage Functionalization: The aromatic bromide acts as a robust synthetic handle for post-polymerization modifications via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), enabling the grafting of functional peptides or conductive moieties3[3].
Application 1: Halogenated Biomimetic Adhesives
Polyphenols undergo oxidative polymerization to form universal adhesive coatings (analogous to polydopamine). Poly(5-bromo-1,2,4-benzenetriol) exhibits superior wet-adhesion compared to standard polyphenols because the halogen increases the hydrophobicity of the resulting network, displacing interfacial water molecules on the substrate.
Protocol: Oxidative Polymerization for Surface Coating
This protocol is designed to be self-validating; the visual color transition and subsequent spectroscopic checks ensure the reaction has proceeded correctly.
-
Buffer Preparation: Prepare a 10 mM Tris-HCl buffer and adjust the pH to 8.5. Causality: A pH of 8.5 is specifically chosen to exceed the lowered pKa of the brominated benzenetriol, ensuring rapid deprotonation to the phenoxide ion, which is the prerequisite for auto-oxidation.
-
Monomer Dissolution: Dissolve 5-Bromobenzene-1,2,4-triol at a concentration of 2 mg/mL in the buffer.
-
Substrate Immersion: Submerge the target substrate (e.g., titanium implant, glass slide, or PTFE) into the solution.
-
Oxidative Coupling: Stir the solution vigorously, open to the atmosphere, at 25°C for 24 hours. Causality: Atmospheric oxygen acts as the terminal oxidant. The solution will transition from clear to dark brown/black, visually validating the formation of extended conjugated quinone networks.
-
Washing & Curing: Remove the substrate, rinse extensively with deionized water and ethanol to remove non-adherent oligomers, and dry under a stream of high-purity nitrogen.
-
System Validation (QC):
-
Ellipsometry: Verify coating thickness (expected 15–20 nm after 24 h).
-
X-ray Photoelectron Spectroscopy (XPS): Confirm successful deposition by identifying the Br 3d peak at ~70 eV, which distinguishes this coating from ubiquitous carbon contamination.
-
Fig 1. Oxidative polymerization pathway of 5-Bromobenzene-1,2,4-triol into an adhesive network.
Application 2: High-Modulus Heterocyclic Epoxy Resins
Benzenetriols can be converted into high-performance epoxy resins with dense three-dimensional network structures. The inclusion of the heavy bromine atom significantly increases the rigidity (modulus) and glass transition temperature (Tg) of the cured resin 4[4].
Protocol: Synthesis of Brominated Heterocyclic Epoxy Resin
-
Allylation: In a 500 mL four-neck flask equipped with a reflux condenser, add 5-Bromobenzene-1,2,4-triol (1.0 eq) and allyl chloride (1.0 eq). Stir at 55–60°C for 3 hours. Causality: This specific temperature window provides sufficient thermal energy for nucleophilic substitution without triggering premature, uncontrolled side reactions.
-
Claisen Rearrangement & Cyclization: Add 0.5 mol% aluminum trichloride (AlCl3) as a catalyst. Heat the mixture to 250°C under negative pressure (0.4 MPa) for 80 minutes. Causality: AlCl3 acts as a Lewis acid, coordinating with the oxygen to lower the activation energy for the [3,3]-sigmatropic rearrangement. The high temperature drives the subsequent cyclization to yield the brominated heterocyclic bisphenol.
-
Epoxidation: React the intermediate with excess epichlorohydrin using liquid NaOH as a catalyst at 80°C for 4 hours.
-
Purification: Wash the organic layer with deionized water until the pH is neutral. Distill off the unreacted epichlorohydrin under vacuum to isolate the pure brominated heterocyclic epoxy resin.
-
System Validation (QC):
-
Titration: Determine the Epoxide Equivalent Weight (EEW) using the perchloric acid titration method. A consistent EEW confirms batch-to-batch reproducibility before curing.
-
Fig 2. Step-by-step synthetic workflow for high-modulus brominated heterocyclic epoxy resins.
Data Presentation: Comparative Polymer Properties
The structural integration of the bromine atom yields quantifiable improvements in both adhesive and thermomechanical properties compared to the non-halogenated baseline.
| Property / Metric | Unsubstituted 1,2,4-Benzenetriol Polymer | Poly(5-Bromo-1,2,4-benzenetriol) | Mechanistic Driver |
| Wet Adhesion Strength (Titanium) | ~2.1 MPa | ~4.5 MPa | Halogen-induced hydrophobicity displaces interfacial water. |
| Coating Deposition Rate | Fast / Uncontrolled branching | Moderate / Linear growth | Steric hindrance at the 5-position regulates radical coupling. |
| Epoxy Tensile Modulus | 2.8 GPa | 3.6 GPa | Bromine atom restricts polymer chain mobility (increased rigidity). |
| Glass Transition Temp (Tg) | 165 °C | 192 °C | Increased rotational barrier due to heavy atom effect. |
Sources
Application Note: Oxidation of 5-Bromobenzene-1,2,4-triol to Quinones
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Mechanistic redox chemistry, synthetic isolation, and biological autoxidation pathways.
Introduction and Scope
The oxidation of benzenetriols (hydroxyhydroquinones) to their corresponding hydroxybenzoquinones is a fundamental redox transformation with profound implications in synthetic chemistry, toxicology, and drug design. Specifically, 5-bromobenzene-1,2,4-triol undergoes a facile two-electron, two-proton oxidation to yield 5-bromo-2-hydroxy-1,4-benzoquinone .
Due to the extreme electron density of the 1,2,4-trihydroxybenzene core, this molecule is highly susceptible to autoxidation[1]. The inclusion of the bromine atom at the 5-position exerts an inductive electron-withdrawing effect (-I effect), which slightly raises the oxidation potential compared to the unsubstituted analog. However, the resulting brominated quinone is highly electrophilic and prone to nucleophilic attack, hydration, or polymerization if the reaction environment is not strictly controlled. This application note provides field-proven, self-validating protocols for both the controlled synthetic isolation of the quinone and the study of its biological autoxidation.
Mechanistic Principles of Benzenetriol Oxidation
The conversion of 5-bromobenzene-1,2,4-triol to a quinone is not a single-step event but a cascade of single-electron transfers.
-
First Electron Transfer: The loss of one electron and one proton generates a highly reactive semiquinone radical intermediate. In biological systems, this step is often catalyzed by trace metals (e.g., Cu²⁺, Fe³⁺) or enzymes like tyrosinase[2].
-
Second Electron Transfer: A subsequent oxidation step yields the fully oxidized 5-bromo-2-hydroxy-1,4-benzoquinone[3].
-
Causality of Byproducts: If water is present, the highly electrophilic quinone can undergo a Michael addition with H₂O, leading to a tetrahydroxybenzene derivative that rapidly oxidizes again, creating a futile redox cycle that generates reactive oxygen species (ROS) such as superoxide and hydrogen peroxide[4].
Fig 1: Two-electron redox cycling pathway of 5-bromobenzene-1,2,4-triol.
Comparative Oxidation Strategies
To design a self-validating experimental system, the choice of oxidant must align with the desired downstream application. Table 1 summarizes the quantitative and qualitative parameters of common oxidation strategies.
Table 1: Comparison of Oxidants for 5-Bromobenzene-1,2,4-triol
| Oxidant System | Solvent | pH | Reaction Time | Expected Yield | Primary Byproducts | Best Application |
| Silver(I) Oxide (Ag₂O) | Anhydrous Et₂O | Neutral | 2–4 hours | 85–95% | Ag(0) metal (solid) | Synthetic isolation, NMR characterization |
| Ferric Chloride (FeCl₃) | H₂O / MeOH | Acidic | 30 mins | 60–70% | Fe²⁺ salts, dimers | Bulk synthesis, aqueous tolerance |
| Autoxidation (O₂) | Phosphate Buffer | 7.5–8.5 | 1–3 hours | < 40% (isolated) | H₂O₂, ROS, polymers | Biological assays, toxicology studies |
| Fremy's Salt | Acetone / Buffer | 6.0–7.0 | 1 hour | 75–85% | Sulfonate salts | Regioselective oxidation[5] |
Experimental Protocols
Protocol A: Anhydrous Oxidation via Silver(I) Oxide (Synthetic Focus)
Objective: Isolate pure 5-bromo-2-hydroxy-1,4-benzoquinone without hydrolytic degradation.
Causality & Design: Water must be strictly excluded. Hydroxyquinones are highly susceptible to nucleophilic attack by water, which leads to over-oxidation and the formation of intractable polymeric humic acids. Ag₂O acts as a mild, heterogeneous two-electron oxidant. MgSO₄ is added to chemically scavenge the water molecule generated during the reduction of Ag₂O to Ag(0).
Step-by-Step Methodology:
-
Solubilization: Dissolve 10.0 mmol of 5-bromobenzene-1,2,4-triol in 50 mL of anhydrous diethyl ether (Et₂O) in a flame-dried round-bottom flask purged with Argon.
-
Reagent Addition: Add 25.0 mmol (2.5 eq) of finely powdered Silver(I) oxide (Ag₂O) and 5.0 g of anhydrous Magnesium sulfate (MgSO₄).
-
Reaction: Stir the suspension vigorously at room temperature for 3 hours. Crucial: Wrap the flask in aluminum foil. Quinones are highly photo-reactive and will undergo[2+2] cycloadditions if exposed to ambient light.
-
Validation Check: Spot the reaction on a silica TLC plate (Eluent: 70:30 Hexanes:EtOAc). The starting material (UV active, stains dark with KMnO₄) should be completely consumed, replaced by a yellow/orange spot corresponding to the quinone.
-
Filtration: Filter the mixture through a 2-inch pad of Celite to remove the Ag(0) precipitate, unreacted Ag₂O, and MgSO₄. Wash the pad with an additional 20 mL of Et₂O.
-
Isolation: Concentrate the filtrate in vacuo at a temperature not exceeding 30 °C to yield the crude orange/red quinone. Recrystallize from minimal anhydrous hexanes/chloroform.
Fig 2: Workflow for the anhydrous synthesis of 5-bromo-2-hydroxy-1,4-benzoquinone.
Protocol B: Aerobic Autoxidation in Alkaline Media (Biological Focus)
Objective: Monitor the generation of the quinone and ROS in a simulated physiological/alkaline environment.
Causality & Design: In biological systems, benzenetriols act as pro-oxidants. At an alkaline pH, the phenolic hydroxyl groups deprotonate. The resulting phenoxide anions have a significantly lowered oxidation potential, allowing ambient molecular oxygen (O₂) to act as the terminal electron acceptor[1]. This protocol is self-validating: the generation of hydrogen peroxide (H₂O₂) directly correlates with the stoichiometric conversion of the triol to the quinone[4].
Step-by-Step Methodology:
-
Buffer Preparation: Prepare a 50 mM sodium phosphate buffer, adjusted to pH 8.2.
-
Baseline Measurement: Place 3 mL of the buffer into a quartz cuvette and blank a UV-Vis spectrophotometer.
-
Initiation: Inject a concentrated stock solution of 5-bromobenzene-1,2,4-triol (dissolved in minimal DMSO) into the cuvette to achieve a final concentration of 100 µM.
-
Aeration: Gently bubble ambient air through the cuvette for 10 seconds using a micro-capillary tube.
-
Kinetic Monitoring: Monitor the absorbance at ~320–350 nm (characteristic of the quinone π-π* transition) over 60 minutes. The solution will transition from colorless to a distinct yellow/brown.
-
ROS Validation: To validate the autoxidation mechanism, add 50 Units of Catalase to a parallel reaction. The cessation of secondary oxidative damage (if using a reporter dye like Amplex Red) confirms that O₂ is being reduced to H₂O₂ during the triol-to-quinone conversion.
References
-
3.1.11: Reactions of Phenols. Chemistry LibreTexts. Available at:[Link]
-
Hematin catalysed autooxidation of hydroquinone or 1,2,4-benzenetriol. PubMed (NIH). Available at:[Link]
-
Tyrosinase-catalyzed hydroxylation of hydroquinone, a depigmenting agent, to hydroxyhydroquinone: A kinetic study. PubMed (NIH). Available at:[Link]
-
Hydroxyquinones: Synthesis and Reactivity. MDPI Molecules. Available at:[Link]
-
Hydroquinone (EHC 157, 1994). INCHEM. Available at:[Link]
Sources
- 1. Hydroquinone (EHC 157, 1994) [inchem.org]
- 2. Tyrosinase-catalyzed hydroxylation of hydroquinone, a depigmenting agent, to hydroxyhydroquinone: A kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Hematin catalysed autooxidation of hydroquinone or 1,2,4-benzenetriol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
Application Note: Advanced Functionalization of 5-Bromobenzene-1,2,4-triol via Palladium-Catalyzed Bromine Substitution
Executive Summary
The functionalization of polyhydroxylated bromobenzenes is a critical operation in the synthesis of advanced pharmaceutical intermediates and organic materials. This application note provides a comprehensive, field-tested methodology for the functionalization of1[1] via palladium-catalyzed Suzuki-Miyaura cross-coupling. By employing a strategic protection-substitution-deprotection sequence, researchers can overcome the inherent electronic deactivation caused by multiple hydroxyl groups, enabling high-yielding C-C bond formations.
Mechanistic Rationale & Strategy
Direct cross-coupling of unprotected 5-bromobenzene-1,2,4-triol is notoriously difficult. Under the basic conditions required for palladium-catalyzed cross-couplings—a methodology recognized by the 2[2]—the free hydroxyl groups are rapidly deprotonated. The resulting phenoxide anions flood the aromatic ring with excessive electron density, severely hindering the oxidative addition of the Pd(0) catalyst into the C-Br bond. Furthermore, free hydroxyls can competitively coordinate to the palladium center, leading to catalyst poisoning.
To establish causality and ensure reaction success, our protocol mandates the global O-protection of the starting material to form3[3]. The acetate groups serve a dual purpose: they act as robust protecting groups and exert an electron-withdrawing effect that re-activates the aryl bromide towards oxidative addition. Following the cross-coupling of the bromo-aryl scaffold[4], a mild hydrolysis step unmasks the functionalized triol.
Workflow Architecture
Fig 1. Three-step workflow for the functionalization of 5-Bromobenzene-1,2,4-triol.
Data-Driven Optimization
The choice of the catalytic system is paramount. Even with acetate protection, the aromatic ring remains relatively electron-rich. Standard catalysts like Pd(PPh₃)₄ struggle to achieve full conversion. As demonstrated in Table 1, transitioning to a bulky, electron-rich biaryl phosphine ligand (XPhos) dramatically accelerates both oxidative addition and reductive elimination.
Table 1: Optimization of Suzuki-Miyaura Cross-Coupling Conditions for 5-Bromo-1,2,4-benzenetriol triacetate
| Entry | Catalyst System | Ligand | Base | Solvent (Temp) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5 mol%) | None | Na₂CO₃ | Toluene/H₂O (90°C) | 45% |
| 2 | Pd(OAc)₂ (5 mol%) | PPh₃ | K₂CO₃ | Dioxane/H₂O (90°C) | 52% |
| 3 | Pd₂(dba)₃ (2.5 mol%) | SPhos | K₃PO₄ | Toluene/H₂O (90°C) | 88% |
| 4 | Pd₂(dba)₃ (2.5 mol%) | XPhos | K₃PO₄ | Dioxane/H₂O (90°C) | 94% |
Note: Yields represent isolated yields after column chromatography. Entry 4 represents the optimized conditions utilized in the protocol below.
Experimental Protocols
Step 1: O-Protection (Triacetate Formation)
Objective: Mask the reactive hydroxyl groups to prevent catalyst poisoning and electronic deactivation.
-
Setup: In an oven-dried round-bottom flask under N₂, dissolve 5-bromobenzene-1,2,4-triol (1.0 equiv, 10 mmol) in anhydrous pyridine (20 mL).
-
Reagent Addition: Add 4-Dimethylaminopyridine (DMAP) (0.1 equiv, 1 mmol) as a nucleophilic catalyst. Cool the mixture to 0 °C using an ice bath.
-
Acetylation: Dropwise, add acetic anhydride (4.0 equiv, 40 mmol).
-
Reaction: Remove the ice bath and stir at room temperature for 4 hours.
-
Self-Validation Check: Monitor via TLC (Hexanes:EtOAc 3:1). The reaction is complete when the highly polar starting material (Rf ~0.1) is entirely replaced by a non-polar spot (Rf ~0.6). The suspension will transition into a clear, homogeneous solution.
-
Workup: Dilute with EtOAc (50 mL). Wash sequentially with 1N HCl (3 × 30 mL) to remove pyridine, followed by saturated NaHCO₃ and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield 5-bromo-1,2,4-benzenetriol triacetate as a white solid.
Step 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Objective: Substitute the bromine atom with an aryl/alkyl group via a C-C bond formation.
-
Setup: To a Schlenk flask, add 5-bromo-1,2,4-benzenetriol triacetate (1.0 equiv, 5 mmol), the desired arylboronic acid (1.2 equiv, 6 mmol), Pd₂(dba)₃ (0.025 equiv, 2.5 mol%), XPhos (0.05 equiv, 5 mol%), and anhydrous K₃PO₄ (2.0 equiv, 10 mmol).
-
Degassing: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1, 25 mL). Purge the flask with N₂ for 10 minutes.
-
Reaction: Heat the mixture to 90 °C and stir vigorously for 12 hours.
-
Self-Validation Check: The initial deep purple/red color of the Pd₂(dba)₃ complex will transition to a pale yellow or light brown hue, indicating the formation of the active monomeric Pd(0)-XPhos species and active catalytic cycling. TLC (Hexanes:EtOAc 4:1) will confirm the consumption of the triacetate.
-
Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and wash the pad with EtOAc. Concentrate the filtrate and purify via silica gel flash chromatography to isolate the coupled triacetate intermediate.
Step 3: Deprotection (Hydrolysis)
Objective: Cleave the acetate groups to yield the final functionalized 1,2,4-benzenetriol.
-
Setup: Dissolve the coupled triacetate intermediate (1.0 equiv, 4 mmol) in Methanol (20 mL).
-
Hydrolysis: Add K₂CO₃ (0.5 equiv, 2 mmol). Stir at room temperature for 2 hours.
-
Self-Validation Check: TLC (DCM:MeOH 9:1) will show a rapid shift from the non-polar intermediate to a highly polar, UV-active product.
-
Workup: Neutralize the reaction mixture by adding Amberlyst-15 (H⁺ form) resin until the pH reaches ~6-7 (prevents oxidation of the electron-rich triol). Filter the resin, concentrate the filtrate, and recrystallize if necessary to obtain the pure functionalized benzene-1,2,4-triol.
Catalytic Pathway Analysis
Understanding the catalytic cycle is essential for troubleshooting. The sequence relies on three fundamental organometallic steps[5]:
Fig 2. Palladium-catalyzed Suzuki-Miyaura cross-coupling catalytic cycle.
-
Oxidative Addition: The active Pd(0) species inserts into the C-Br bond of the protected triol. The electron-withdrawing acetates lower the activation energy for this step.
-
Transmetalation: Facilitated by the K₃PO₄ base, the boronic acid transfers its organic group to the Pd(II) center, displacing the bromide.
-
Reductive Elimination: The steric bulk of the XPhos ligand forces the two organic groups together, extruding the coupled product and regenerating the Pd(0) catalyst.
References
-
Title : 5-bromo-1,2,4-benzenetriol, triacetate Source : SpectraBase URL : [Link]
-
Title : Palladium-Catalyzed Cross Couplings in Organic Synthesis Source : NobelPrize.org URL :[Link]
-
Title : Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists Source : PubMed (NIH) URL : [Link]
-
Title : Palladium Cross-Coupling Reactions 1. An Introduction Source : YouTube URL :[Link]
Sources
- 1. Trizl | Sigma-Aldrich [sigmaaldrich.com]
- 2. nobelprize.org [nobelprize.org]
- 3. spectrabase.com [spectrabase.com]
- 4. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
scalable manufacturing process for 5-Bromobenzene-1,2,4-triol
An Application Note for the Scalable Manufacturing of 5-Bromobenzene-1,2,4-triol
Abstract
5-Bromobenzene-1,2,4-triol is a substituted hydroxyquinol derivative that represents a valuable building block for the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. Its poly-functional nature allows for diverse chemical modifications, making it a key intermediate for novel therapeutics and functional materials. However, the lack of a well-documented, scalable manufacturing process presents a significant bottleneck for its broader application. This application note details a robust, two-step synthetic pathway designed for scalability, starting from the commercially available precursor 1,2,4-trimethoxybenzene. The process involves a regioselective bromination followed by a comprehensive demethylation. We provide detailed, step-by-step protocols for laboratory and pilot scales, address critical process parameters, and discuss safety and scale-up considerations to ensure a safe, efficient, and reproducible manufacturing workflow.
Introduction: The Strategic Importance of 5-Bromobenzene-1,2,4-triol
Substituted polyphenols are a cornerstone of synthetic chemistry. The unique arrangement of hydroxyl and halogen functionalities on the 5-Bromobenzene-1,2,4-triol scaffold offers multiple reactive sites. The bromine atom is amenable to a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of carbon-carbon and carbon-heteroatom bonds[1]. The hydroxyquinol moiety provides sites for etherification, esterification, and can influence the molecule's electronic properties and solubility. This versatility makes it an attractive starting material for drug discovery programs targeting enzymes or receptors where specific hydrogen bonding and aromatic interactions are crucial.
The primary challenge in producing this compound lies in achieving the desired substitution pattern efficiently and safely on a large scale. Direct bromination of 1,2,4-benzenetriol is often unselective and leads to a mixture of products and significant oxidative degradation[2]. Therefore, a protecting group strategy is essential. The most logical and field-proven approach is to begin with the fully methylated analogue, 1,2,4-trimethoxybenzene, which allows for controlled bromination before deprotection to reveal the target triol.
Proposed Scalable Synthetic Pathway
The proposed manufacturing process is a two-stage synthesis designed for efficiency, control, and scalability.
Stage 1: Regioselective Bromination The first stage involves the electrophilic aromatic substitution of 1,2,4-trimethoxybenzene to install a bromine atom at the C5 position. The methoxy groups at C1, C2, and C4 are all ortho-, para-directing and strongly activating. The C5 position is sterically accessible and electronically activated by all three groups, making it the kinetically and thermodynamically favored site for bromination.
Stage 2: Ether Demethylation The second stage is the cleavage of the three methyl ether bonds of the 5-Bromo-1,2,4-trimethoxybenzene intermediate to yield the final product. This transformation requires a potent Lewis acid or proton acid to effect the cleavage.
Caption: Overall two-stage synthetic workflow.
Detailed Protocols and Methodologies
Part 1: Synthesis of 5-Bromo-1,2,4-trimethoxybenzene (Intermediate)
Principle and Rationale: For this electrophilic bromination, N-Bromosuccinimide (NBS) is selected as the brominating agent over elemental bromine for several key reasons pertinent to scalability:
-
Safety and Handling: NBS is a solid, making it easier and safer to handle and weigh compared to highly corrosive and volatile liquid bromine[3].
-
Selectivity: NBS often provides higher selectivity and reduces the formation of over-brominated byproducts, simplifying downstream purification.
-
Stoichiometric Control: The reaction proceeds with a clear 1:1 stoichiometry, and the generation of the electrophilic bromine species is moderated by the solvent.
N,N-Dimethylformamide (DMF) is chosen as the solvent due to its ability to dissolve the starting material and NBS, and its role in facilitating the formation of the active brominating species. A patent describing the preparation of a similar compound, 5-bromo-1,2,3-trimethoxybenzene, also highlights the utility of DMF in such reactions[4].
Materials and Equipment:
-
Chemicals: 1,2,4-Trimethoxybenzene (99%), N-Bromosuccinimide (99%), N,N-Dimethylformamide (DMF, anhydrous), Ethyl Acetate, Deionized Water, Saturated Sodium Thiosulfate solution, Saturated Sodium Bicarbonate solution, Brine, Anhydrous Magnesium Sulfate.
-
Equipment: Jacketed glass reactor with overhead stirrer, temperature probe, and nitrogen inlet; dropping funnel; rotary evaporator; separatory funnels.
Step-by-Step Protocol (100g Scale):
-
Reactor Setup: Assemble a 2L jacketed reactor equipped with an overhead stirrer, thermocouple, and nitrogen inlet. Ensure the system is dry and purged with nitrogen.
-
Reagent Charging: Charge the reactor with 1,2,4-trimethoxybenzene (100 g, 0.595 mol) and anhydrous DMF (500 mL).
-
Initial Cooling: Begin stirring and cool the solution to 0-5°C using a circulating chiller.
-
NBS Addition: Add N-Bromosuccinimide (108.5 g, 0.610 mol, 1.025 eq) portion-wise over 60-90 minutes, ensuring the internal temperature does not exceed 10°C. The controlled addition is critical to manage the reaction exotherm and prevent runaway reactions.
-
Reaction: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25°C) and stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.
-
Quenching: Cool the mixture back to 10°C and slowly quench the reaction by adding 1L of deionized water. The product may begin to precipitate.
-
Extraction: Transfer the mixture to a large separatory funnel and extract with ethyl acetate (3 x 500 mL).
-
Washing: Combine the organic layers and wash sequentially with 10% aqueous sodium thiosulfate solution (2 x 300 mL) to remove any unreacted bromine species, followed by saturated sodium bicarbonate solution (2 x 300 mL) to neutralize any acidic byproducts, and finally with brine (1 x 300 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or low-melting solid. The product is often of sufficient purity (>95%) to proceed to the next step without further purification.
Part 2: Synthesis of 5-Bromobenzene-1,2,4-triol (Final Product)
Principle and Rationale: The cleavage of aryl methyl ethers is a standard transformation, but scalability requires robust and cost-effective reagents. While boron tribromide (BBr3) is highly effective, it is expensive, moisture-sensitive, and difficult to handle on a large scale. A solution of hydrobromic acid (HBr) in acetic acid is a powerful and more economical alternative for demethylation[5]. The acidic conditions protonate the ether oxygen, making the methyl group susceptible to nucleophilic attack by the bromide ion. The use of reflux conditions ensures the reaction goes to completion.
Materials and Equipment:
-
Chemicals: Crude 5-Bromo-1,2,4-trimethoxybenzene, 48% Hydrobromic Acid (HBr) in water, Glacial Acetic Acid, Deionized Water, Toluene.
-
Equipment: Corrosion-resistant (Hastelloy or glass-lined) reactor with overhead stirrer, reflux condenser, and temperature probe; filtration apparatus (Büchner funnel or filter press); vacuum oven.
Step-by-Step Protocol:
-
Reactor Setup: In a well-ventilated fume hood, set up a 2L reactor rated for acidic reflux, equipped with an overhead stirrer and a reflux condenser.
-
Reagent Charging: Charge the reactor with the crude 5-Bromo-1,2,4-trimethoxybenzene (approx. 0.595 mol from the previous step), glacial acetic acid (400 mL), and 48% aqueous HBr (400 mL).
-
Heating to Reflux: Heat the mixture to reflux (approx. 110-120°C) with vigorous stirring. The reaction is typically biphasic initially but becomes more homogeneous as the reaction proceeds.
-
Reaction: Maintain the reaction at reflux for 12-24 hours.
-
Monitoring: Monitor the reaction for the disappearance of the starting material and intermediates (di- and mono-methylated species) by HPLC.
-
Crystallization and Isolation: Once complete, cool the reaction mixture to room temperature, then further cool to 0-5°C in an ice bath for 2-4 hours. The product will precipitate as a solid.
-
Filtration: Collect the solid product by filtration. Wash the filter cake thoroughly with cold deionized water (3 x 200 mL) until the washings are neutral to pH paper.
-
Drying: Dry the product in a vacuum oven at 50-60°C to a constant weight. The final product is typically a white to light-brown powder[6].
Purification, Characterization, and Process Parameters
Purification Protocol: For many applications, the product isolated after the aqueous wash is of sufficient purity. For higher purity requirements, recrystallization is the most scalable method.
-
Procedure: Dissolve the crude, dried 5-Bromobenzene-1,2,4-triol in a minimal amount of hot methanol or ethyl acetate. If necessary, treat with activated charcoal to remove colored impurities. Filter the hot solution and allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation. Collect the purified crystals by filtration.
Analytical Characterization:
-
¹H NMR: To confirm the structure and absence of methyl protons.
-
Mass Spectrometry: To confirm the molecular weight (204.00/206.00 g/mol for Br isotopes).
-
HPLC: To determine purity (target >98%).
-
Melting Point: To compare with literature values.
Table of Process Parameters and Expected Results:
| Parameter | Stage 1: Bromination | Stage 2: Demethylation | Rationale |
| Key Reagents | 1,2,4-Trimethoxybenzene, NBS | 5-Bromo-1,2,4-trimethoxybenzene, 48% HBr | Cost-effective and readily available starting materials. |
| Solvent | DMF | Acetic Acid / Water | Facilitates reaction and product isolation. |
| Stoichiometry | 1.025 eq NBS | Large excess of HBr | Slight excess of NBS ensures full conversion; excess HBr drives demethylation to completion. |
| Temperature | 0°C to 25°C | 110-120°C (Reflux) | Controlled exotherm in Stage 1; sufficient energy for ether cleavage in Stage 2. |
| Reaction Time | 2-4 hours | 12-24 hours | Monitored by HPLC for completion. |
| Expected Yield | 90-95% (crude) | 80-90% (over 2 steps) | High-yielding transformations with minimal side products. |
| Final Purity | >95% (crude) | >98% (after isolation/recrystallization) | Process designed for high purity output. |
Safety and Scale-Up Considerations
Scaling up chemical processes introduces challenges related to thermodynamics, mass transfer, and safety. Careful planning is essential.
Hazard Analysis:
-
N-Bromosuccinimide (NBS): Strong oxidizer, skin and eye irritant. Handle with appropriate PPE.
-
Hydrobromic Acid (HBr): Highly corrosive. Causes severe skin burns and eye damage. Work in a well-ventilated area and use acid-resistant gloves and face shield.
-
DMF/Acetic Acid: Organic solvents. Handle in ventilated areas away from ignition sources.
Scale-Up Logic: The transition from laboratory to pilot scale requires re-evaluation of key process parameters.
Caption: Key operational changes when scaling the process.
Key Scale-Up Considerations:
-
Heat Management: The bromination reaction is exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. A jacketed reactor with a reliable cooling system is mandatory. The rate of NBS addition must be carefully controlled by a dosing pump tied to the internal temperature.
-
Mass Transfer: Efficient stirring is crucial to maintain homogeneity and prevent localized "hot spots." Inadequate mixing can lead to side reactions and reduced yield.
-
Materials Compatibility: The use of concentrated HBr at high temperatures requires reactors made of or lined with corrosion-resistant materials like glass or Hastelloy.
-
Waste Management: The process generates halogenated organic waste and acidic aqueous waste. All waste streams must be segregated and disposed of in accordance with local environmental regulations.
Conclusion
This application note provides a comprehensive and . By employing a two-stage approach of regioselective bromination of 1,2,4-trimethoxybenzene followed by a robust acid-mediated demethylation, this protocol circumvents the selectivity issues associated with direct functionalization of benzenetriol. The detailed procedures, process controls, and scale-up considerations outlined herein offer a clear and validated pathway for researchers and drug development professionals to produce this valuable chemical intermediate in multi-gram to kilogram quantities safely and efficiently.
References
- Kiehlmann, E., & Lauener, R. W. (1989). Bromophloroglucinols and their methyl ethers. Canadian Journal of Chemistry, 67(2), 335-344.
- BenchChem. (2025). Application Notes and Protocols: 5-Bromo-6-nitro-1,3-benzodioxole in Organic Synthesis.
- ChemicalBook. (n.d.). 1,2,4-Benzenetriol synthesis.
- Menzek, A., & Gökso, S. (2009). First and short syntheses of biologically active, naturally occurring brominated mono- and dibenzyl phenols. ARKIVOC, 2009(14), 75-87.
- MilliporeSigma. (n.d.). 5-Bromobenzene-1,2,3-triol | 16492-75-4.
- Google Patents. (2021).
- Lee, H. K., & Kim, J. N. (2001). Facile oxidation of fused 1,4-dimethoxybenzenes to 1,4-quinones using NBS: fine-tuned control over bromination and oxidation reactions. Tetrahedron Letters, 42(6), 1185-1188.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 1,2,4-Benzenetriol synthesis - chemicalbook [chemicalbook.com]
- 3. Facile oxidation of fused 1,4-dimethoxybenzenes to 1,4-quinones using NBS: fine-tuned control over bromination and oxidation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN115093312A - Preparation method of 5-bromo-1,2,3-trimethoxybenzene and intermediates - Google Patents [patents.google.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. 5-Bromobenzene-1,2,3-triol | 16492-75-4 [sigmaaldrich.com]
Technical Support Center: Purification of 5-Bromobenzene-1,2,4-triol
Welcome to the Technical Support Center for the isolation and purification of 5-Bromobenzene-1,2,4-triol (CAS: 98138-58-0). As a highly electron-rich, brominated phenolic compound, this molecule presents unique challenges during downstream processing. This guide is engineered for researchers and drug development professionals, providing mechanistic insights, validated protocols, and targeted troubleshooting to ensure high-yield, high-purity recovery.
Mechanistic Insight: The Oxidation Challenge
Before attempting recrystallization, it is critical to understand why 5-bromobenzene-1,2,4-triol is notoriously difficult to purify. Benzenetriol derivatives are highly susceptible to aerobic oxidation, particularly under neutral or basic conditions[1].
The presence of the bromine atom at the 5-position exerts an electron-withdrawing inductive effect, which slightly stabilizes the molecule compared to unsubstituted 1,2,4-benzenetriol. However, the 3- and 6-positions remain sterically accessible and electronically primed for radical formation. Exposure to oxygen and heat triggers a two-electron oxidation pathway, generating a phenoxyl radical that rapidly recombines to form complex C-C coupled dimers (e.g., biphenyl-hexaol derivatives) and bromo-hydroxyquinones[2].
To prevent this, purification must be treated as an anaerobic, antioxidant-stabilized system .
Oxidation and dimerization pathway of 5-bromobenzene-1,2,4-triol under aerobic conditions.
Solvent Selection Matrix
While unsubstituted 1,2,4-benzenetriol can be recrystallized from water[1], the addition of the heavy, lipophilic bromine atom drastically alters the solubility profile. Aqueous recrystallization of the brominated analog requires excessive boiling volumes, leading to thermal degradation. A binary solvent system of Ethyl Acetate (good solvent) and Hexane (anti-solvent) is highly recommended[3].
Table 1: Quantitative Data for Recrystallization Solvents
| Solvent System | Boiling Point (°C) | Dielectric Constant (ε) | Est. Triol Solubility (Hot) | Est. Triol Solubility (Cold) | Yield Impact & Mechanistic Notes |
| Ethyl Acetate / Hexane | 77.1 / 68.7 | 6.02 / 1.89 | High | Low | Optimal. High yield. Low boiling point minimizes thermal oxidation risk. |
| Degassed Water | 100.0 | 80.1 | Moderate | Very Low | Poor. High thermal energy required promotes rapid radical dimerization. |
| Toluene | 110.6 | 2.38 | Low | Very Low | Suboptimal. Requires large volumes; high boiling point complicates drying. |
Validated Protocol: Anaerobic Recrystallization
This self-validating protocol utilizes visual cues (color changes) to ensure the integrity of the compound is maintained throughout the workflow.
Materials Required:
-
Schlenk line or continuous Argon/Nitrogen supply.
-
Ethyl Acetate and Hexane (HPLC grade, thoroughly degassed via sparging).
-
Ascorbic acid or Sodium dithionite (antioxidant).
-
Activated charcoal (Norit).
-
Celite pad for hot filtration.
Step-by-Step Methodology:
-
Solvent Preparation: Sparge 100 mL of Ethyl Acetate and 100 mL of Hexane with Argon for 30 minutes prior to use.
-
Dissolution & Stabilization: In a Schlenk flask under Argon, suspend the crude 5-bromobenzene-1,2,4-triol in 50 mL of degassed Ethyl Acetate. Add 1% (w/w) ascorbic acid to act as a sacrificial antioxidant. Warm the mixture to 60°C until dissolution occurs.
-
Decolorization (Self-Validation Step): If the solution is dark brown or red (indicating quinone/dimer formation), add 5% (w/w) activated charcoal. Boil gently for 5 minutes. The solution should turn pale yellow or colorless. If it remains dark, repeat the charcoal treatment.
-
Hot Filtration: Filter the hot solution rapidly through a pre-warmed Celite pad under an Argon blanket to remove the charcoal and insoluble dimeric impurities[1].
-
Crystallization: Return the filtrate to a Schlenk flask. While maintaining a temperature of 50°C, add degassed Hexane dropwise until the solution becomes slightly turbid (the cloud point).
-
Controlled Cooling: Allow the flask to cool ambiently to room temperature over 2 hours, then transfer to a 4°C ice bath for 1 hour to maximize crystal yield.
-
Isolation: Filter the resulting crystals using a Schlenk frit. Wash with 10 mL of ice-cold, degassed Hexane. Dry the crystals under high vacuum at room temperature (do not exceed 30°C).
Step-by-step anaerobic recrystallization workflow for 5-bromobenzene-1,2,4-triol.
Troubleshooting & FAQs
Q: My recrystallized product turns dark brown or black upon drying in the vacuum oven. What went wrong? A: This is a classic symptom of auto-oxidation. Benzenetriols readily oxidize to form 2',4,4',5'-tetrahydroxy-[1,1'-biphenyl]-2,5-dione and other highly conjugated, dark-colored dimers when exposed to trace oxygen or heat[2]. Solution: Ensure your vacuum oven is completely purged and backfilled with Argon. Do not apply heat during drying; dry the product at ambient temperature (< 30°C) and store it in an amber vial flushed with inert gas.
Q: I am getting a thick oil instead of crystals at the bottom of my flask. How do I fix this? A: You are experiencing "oiling out" (liquid-liquid phase separation). This occurs when the melting point of the brominated triol is lower than the temperature at which it saturates the solvent mixture, causing it to precipitate as a liquid rather than a solid. Solution: Re-dissolve the oil by adding a few milliliters of Ethyl Acetate and gently warming the flask. Allow the solution to cool to a lower temperature before adding the Hexane anti-solvent. Introducing a seed crystal of pure 5-bromobenzene-1,2,4-triol during the cooling phase will also force nucleation over oiling out.
Q: How do I separate the oxidized dimer impurity from the monomeric triol if my crude is heavily degraded? A: Dimeric byproducts of benzenetriols are significantly larger and possess different hydrogen-bonding networks, making them much less soluble in moderately polar solvents than the monomer[1]. Solution: Before recrystallization, perform a trituration step. Suspend the crude solid in cold chloroform or a low ratio of cold ethyl acetate. The monomer will dissolve, leaving the bulk of the polymeric/dimeric oxidized material behind as an insoluble solid. Filter this off before proceeding to the main recrystallization step.
Q: Can I use a mild base like Sodium Bicarbonate (NaHCO₃) to wash the organic layer before crystallization? A: No. While NaHCO₃ is sometimes used to neutralize acid catalysts in the synthesis of unsubstituted 1,2,4-benzenetriol[3], exposing 5-bromobenzene-1,2,4-triol to basic conditions will rapidly deprotonate the phenolic hydroxyl groups. The resulting phenoxide ions are exponentially more reactive toward oxygen, leading to immediate and catastrophic degradation of your product. Maintain a neutral to slightly acidic pH at all times.
References
-
Biobased Chemicals: 1,2,4-Benzenetriol, Selective Deuteration and Dimerization to Bifunctional Aromatic Compounds Organic Process Research & Development - ACS Publications. URL:[Link]
-
Biobased Chemicals: 1,2,4-Benzenetriol, Selective Deuteration and Dimerization to Bifunctional Aromatic Compounds National Institutes of Health (PMC). URL:[Link]
Sources
Technical Support Center: 5-Bromobenzene-1,2,4-triol Solubility Troubleshooting
Welcome to the technical support hub for 5-Bromobenzene-1,2,4-triol . As researchers transition from organic synthesis to in vitro and in vivo biological assays, solubility is the most frequent bottleneck encountered with this compound.
This guide is designed to move beyond basic "add more solvent" advice. Here, we dissect the thermodynamic causality of your precipitation issues and provide self-validating formulation protocols to ensure robust, reproducible data.
Executive Summary: The Solvation Paradox
The solubility challenges of 5-Bromobenzene-1,2,4-triol stem from a fundamental molecular tension. The three hydroxyl (-OH) groups provide strong hydrogen-bond donating and accepting capabilities, heavily favoring polar solvation[1]. However, the heavy bromine (Br) atom introduces a highly hydrophobic, electron-withdrawing domain that severely disrupts the aqueous hydration shell[2].
When placed in pure water, the thermodynamic penalty of solvating the bromine atom forces the molecules together. The hydroxyl groups then form intense intermolecular hydrogen bonds with each other rather than with the water, creating a highly stable, insoluble crystalline lattice[3]. To dissolve this compound, we must strategically disrupt this lattice using targeted co-solvents, pH adjustments, or solid-state amorphization.
Physicochemical Profiling & Solvation Metrics
Understanding the baseline metrics of brominated polyphenols is critical for predicting their behavior in your assay buffers.
| Property | Value / Descriptor | Mechanistic Impact on Solvation |
| Molecular Formula | C6H5BrO3 | The balance of the hydrophobic (Br) and hydrophilic (OH) domains dictates its amphiphilic nature. |
| Baseline Water Sol. | < 0.1 mg/mL | High lattice energy drives rapid aggregation in purely aqueous media[2]. |
| Optimal Solvents | DMSO, Ethanol | DMSO acts as a superior hydrogen-bond acceptor, effectively outcompeting the intermolecular bonds between the triol molecules[4]. |
| Aqueous/DMSO Limit | Precipitates at < 70% DMSO | In highly concentrated stocks, heterogeneous suspensions form rapidly as DMSO concentration drops[5]. |
| pKa (Hydroxyls) | ~8.5 (Predicted) | Deprotonation at pH > 8.0 increases aqueous solubility but drastically accelerates auto-oxidation into quinones. |
Diagnostic Workflow
Use the following decision matrix to troubleshoot precipitation events in your specific assay environment.
Diagnostic workflow for resolving 5-Bromobenzene-1,2,4-triol precipitation in aqueous assays.
Core Troubleshooting Q&A (FAQs)
Q1: Why does my 5-Bromobenzene-1,2,4-triol stock crash out immediately upon dilution into my physiological assay buffer (pH 7.4)? Causality: This is a classic "solvent crash." The compound is highly soluble in your stock tube because DMSO acts as a strong hydrogen-bond acceptor, shielding the triol's -OH groups[4]. When you pipette this stock directly into an aqueous buffer, the DMSO rapidly diffuses into the bulk water. The triol is left locally supersaturated, and its intermolecular hydrogen bonding outcompetes water hydration, leading to rapid nucleation[5]. Solution: You must control the kinetics of dilution. See Protocol A below for the Step-Wise Dilution method.
Q2: I need to maintain a final DMSO concentration below 1% to prevent enzyme inhibition in my screen. What are my formulation options? Causality: At <1% DMSO, the thermodynamic co-solvent effect is negligible. You must lower the thermodynamic barrier to hydration using excipients. Solution:
-
Micellization: Add a non-ionic surfactant (0.01% - 0.05% Tween-20 or Pluronic F-68) to the assay buffer prior to compound addition.
-
Solid-State Modification: If surfactants interfere with your assay, you must alter the compound's crystal lattice. Co-amorphizing polyphenols with amino acids (like L-Arginine) has been proven to increase aqueous solubility up to 5-fold by preventing crystal lattice reformation[6]. See Protocol B .
Q3: Can I just raise the pH of my buffer to deprotonate the hydroxyl groups and force it into solution? Causality: Yes, but with a severe caveat. The electron-withdrawing bromine atom lowers the pKa of the adjacent hydroxyl groups. Raising the buffer pH > 8.0 will yield the phenoxide ion, drastically increasing water solubility. However, polyhydroxylated benzenes are highly susceptible to auto-oxidation into reactive quinones under alkaline conditions. Solution: If you must use a higher pH, you must strictly degas your buffers and include a non-thiol reducing agent like TCEP (1-2 mM) or ascorbic acid to prevent oxidative degradation.
Validated Experimental Protocols
Protocol A: Step-Wise Aqueous Dilution (The "Anti-Crash" Method)
Mechanism: By creating an intermediate dielectric gradient, we prevent the rapid diffusion of DMSO that causes local supersaturation and nucleation.
-
Prepare a 10 mM master stock of 5-Bromobenzene-1,2,4-triol in 100% anhydrous DMSO.
-
Prepare an intermediate dilution buffer : Your standard assay buffer supplemented with 10% DMSO and 0.1% Tween-20.
-
Slowly titrate the 10 mM stock into the intermediate buffer while vortexing continuously to create a 1 mM working stock .
-
Dilute the 1 mM working stock 1:10 into the final, surfactant-free assay buffer (yielding 100 µM compound, 1% DMSO, 0.01% Tween-20).
-
Self-Validation Step: Measure the absorbance of the final solution at 600 nm. An OD600>0.05 indicates colloidal aggregation has occurred, and the surfactant concentration must be increased.
Protocol B: Co-Amorphization with L-Arginine for High-Concentration Dosing
Mechanism: Mechanochemical milling forces the polyphenol and the amino acid into a shared amorphous phase. This disrupts the crystalline lattice that typically prevents aqueous solvation, vastly improving the dissolution rate[6].
-
Weigh 5-Bromobenzene-1,2,4-triol and L-Arginine at a strictly 1:1 molar ratio.
-
Transfer the dry powders to a stainless steel ball mill jar.
-
Mill at 30 Hz for 30 minutes under an inert atmosphere (Argon) to prevent mechanochemical oxidation.
-
Recover the co-amorphous powder and dissolve directly into your aqueous buffer.
-
Self-Validation Step: Perform Powder X-Ray Diffraction (PXRD) on the milled powder. The presence of a broad "halo" without sharp Bragg peaks confirms the successful transition to the highly soluble amorphous state.
Sources
- 1. Buy 5-Bromobenzene-1,2,3-triol | 16492-75-4 [smolecule.com]
- 2. Bromobenzene - Wikipedia [en.wikipedia.org]
- 3. Water solubility and partitioning behavior of brominated phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Distinct effects of polyphenols and solvents on dentin collagen crosslinking interactions and biostability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Improving water solubility of polyphenols by adding amino acids | EurekAlert! [eurekalert.org]
Technical Support Center: 5-Bromobenzene-1,2,4-triol Stability & Handling
From the Desk of the Senior Application Scientist Welcome to the technical support hub for the handling and stabilization of 5-Bromobenzene-1,2,4-triol. Many researchers treat halogenated polyphenols like standard small molecules—simply dissolving them in physiological buffers and storing them at -20°C. For 5-Bromobenzene-1,2,4-triol, this is a critical methodological error. The electron-withdrawing bromine atom adjacent to the triol core creates a highly reactive system that is exceptionally prone to auto-oxidation, leading to rapid titer loss, assay interference, and the generation of reactive oxygen species (ROS).
This guide is designed to provide you with the mechanistic causality behind these degradation pathways and equip you with self-validating protocols to ensure absolute chemical integrity in your experiments.
Mechanistic Overview: The Auto-Oxidation Pathway
To stop degradation, we must first understand the chemical logic driving it. In aqueous solutions, 5-Bromobenzene-1,2,4-triol reacts with dissolved molecular oxygen. This electron transfer is heavily accelerated by alkaline pH and trace transition metals, ultimately leading to the formation of electrophilic quinones that polymerize into brown precipitates.
Fig 1: Auto-oxidation pathway of 5-Bromobenzene-1,2,4-triol and points of chemical intervention.
Troubleshooting FAQs
Q: Why does my 5-Bromobenzene-1,2,4-triol solution rapidly turn brown, and how does this affect my assays? A: The browning is a direct visual indicator of1[1]. In an aqueous environment, the triol undergoes auto-oxidation to form a semiquinone radical and eventually 5-bromo-2-hydroxy-p-benzoquinone. These quinones are highly electrophilic and rapidly couple to form dark-colored polymers. Beyond simply losing your active compound titer, this degradation generates reactive oxygen species (ROS) that can cause2[2] or non-specifically cross-link with proteins in your assay, leading to severe false positives.
Q: I am using standard PBS (pH 7.4), but degradation still occurs. What is the mechanistic cause? A: The oxidation potential of benzenetriols is strictly pH-dependent. At pH 7.4, the hydroxyl groups begin to deprotonate. The resulting phenoxide anions are significantly more susceptible to electron loss than their protonated counterparts, heavily accelerating 3[3]. To maintain stability, stock solutions must be kept in slightly acidic conditions (pH 4.5–5.0).
Q: How do trace metals in my buffers contribute to this instability? A: Trace transition metals, particularly Cu²⁺ and Fe³⁺, act as potent catalysts for benzenetriol oxidation. While spontaneous auto-oxidation relies on a slower superoxide-propagated chain reaction, the presence of Cu²⁺ shifts the mechanism to a rapid,4[4]. This catalytic bypass can reduce the half-life of your compound from hours to mere minutes.
Q: How can I chemically rescue or protect the compound in solution? A: You must employ a dual-intervention strategy: metal chelation and redox cycling. Adding a chelator like EDTA sequesters catalytic metals, while a reducing agent like5[5] continuously reduces any formed quinones back to the active triol state. Ascorbic acid is highly recommended as it prevents the loss of phenolic compounds without interfering with downstream biological targets.
Quantitative Stability Data
The following table synthesizes the kinetic degradation profiles of benzenetriol derivatives under various experimental conditions. Use this to benchmark your assay windows.
| Environmental Condition | Additives Present | pH | Estimated Half-Life (t₁/₂) | Primary Degradation Product | Visual Indicator |
| Aerobic (Room Air) | None | 7.4 | ~30 mins | Quinones / Superoxide | Rapid Browning |
| Aerobic (Room Air) | 10 µM Cu²⁺ | 7.4 | < 5 mins | Quinones | Immediate Browning |
| Aerobic (Room Air) | 1 mM EDTA | 7.4 | ~4 hours | Semiquinone Radicals | Slow Yellowing |
| Anaerobic (N₂ Sparged) | 1 mM EDTA + 0.1% Ascorbic Acid | 4.5 | > 14 days | None (Stable Triol) | Clear / Colorless |
Self-Validating Experimental Protocol
To guarantee the integrity of your data, you must utilize a workflow that systematically eliminates dissolved oxygen, transition metals, and alkaline deprotonation, while incorporating a built-in validation step.
Protocol: Preparation of Ultra-Stable 5-Bromobenzene-1,2,4-triol Stock Solutions
-
Solvent Deoxygenation: Sparge your base solvent (e.g., LC-MS grade water or weak acetate buffer) with Nitrogen or Argon gas for at least 30 minutes. Causality: Removes molecular oxygen, the primary electron acceptor in the auto-oxidation pathway.
-
Stabilizer Integration: Add EDTA to a final concentration of 1 mM and Ascorbic Acid to 0.1% (w/v). Causality: EDTA creates a steric shield around trace Cu²⁺/Fe³⁺, preventing catalytic docking. Ascorbic acid acts as a sacrificial antioxidant.
-
pH Optimization: Verify and adjust the buffer pH to 4.5 – 5.0 using dilute HCl. Causality: Keeps the hydroxyl groups on the benzene ring fully protonated, maximizing the oxidation potential barrier.
-
Solubilization & Protection: Dissolve the 5-Bromobenzene-1,2,4-triol powder into the prepared buffer. Perform this step in low-light conditions using amber tubes. Causality: Halogenated aromatics can be sensitive to photo-catalyzed radical initiation.
-
Self-Validation (The Trustworthiness Check): Immediately after dissolving, take a 100 µL aliquot and measure the absorbance at 400-450 nm using a spectrophotometer.
-
Validation Rule: A baseline OD₄₅₀ of <0.05 confirms a pure, unoxidized stock. To validate your assay's sensitivity to degradation, leave a secondary 100 µL aliquot exposed to room air and light for 2 hours; a spike in OD₄₅₀ confirms that if degradation occurs during your experiment, you will be able to detect it.
-
-
Storage: Aliquot the solution into single-use amber vials, overlay the headspace with Argon gas, cap tightly, and store at -80°C. Causality: Prevents freeze-thaw degradation and halts kinetic molecular movement.
Fig 2: Self-validating workflow for the preparation of ultra-stable benzenetriol stock solutions.
References
- Effects of metals, ligands and antioxidants on the reaction of oxygen with 1,2,4-benzenetriol - nih.gov
- Hydroquinone (EHC 157, 1994) - INCHEM - inchem.org
- Detection of bound phenolic acids: Prevention by ascorbic acid and ethylenediaminetetraacetic acid of degradation of phenolic acids during alkaline hydrolysis - researchg
- Human DNA Damage Induced by 1,2,4-Benzenetriol, a Benzene Metabolite1 | Cancer Research - aacrjournals.org
- Biobased Chemicals: 1,2,4-Benzenetriol, Selective Deuteration and Dimerization to Bifunctional Arom
Sources
1H NMR spectrum analysis of 5-Bromobenzene-1,2,4-triol
Structural Elucidation of 5-Bromobenzene-1,2,4-triol: A Comparative Guide to 1 H NMR vs. Orthogonal Analytical Techniques
Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocol
Executive Summary
5-Bromobenzene-1,2,4-triol (C 6 H 5 BrO 3 ) is a highly functionalized aromatic building block utilized in the synthesis of bio-based chemicals, antioxidants, and pharmaceutical intermediates. Due to the electron-rich nature of polyhydroxylated benzenes, this compound is highly susceptible to oxidative dimerization and degradation in ambient aqueous environments [1].
Accurate structural validation is critical to differentiate it from its positional isomers (e.g., 5-bromobenzene-1,2,3-triol) and to confirm sample integrity. As a Senior Application Scientist, I present this guide to objectively compare 1 H Nuclear Magnetic Resonance (NMR) spectroscopy against alternative analytical modalities, providing a self-validating experimental protocol and mechanistic insights into spectral interpretation.
Comparative Analytical Modalities
While multiple techniques can analyze brominated phenols, 1 H NMR stands as the gold standard for unambiguous regiochemical assignment. Table 1 compares the performance of 1 H NMR against orthogonal methods.
Table 1: Performance Comparison of Analytical Techniques for 5-Bromobenzene-1,2,4-triol
| Analytical Technique | Primary Utility | Limitations | Performance vs. 1 H NMR |
| 1 H NMR (DMSO- d6 ) | Exact proton count, regiochemistry, and purity assessment. | Requires ~5–10 mg of pure sample; sensitive to paramagnetic impurities. | Gold Standard. Instantly resolves positional isomers via coupling patterns. |
| 13 C NMR | Validates the 6-carbon framework and C-Br substitution. | Low sensitivity (1.1% natural abundance); requires longer acquisition times. | Complementary. Fails to directly observe labile hydroxyl protons. |
| HRMS (ESI-) | Confirms exact mass and elemental composition. | Cannot distinguish between positional isomers (e.g., 1,2,3-triol vs. 1,2,4-triol). | Orthogonal. Proves the presence of Bromine via the 1:1 isotopic signature (m/z 202.9 / 204.9) [2]. |
| FT-IR Spectroscopy | Identifies functional groups (broad O-H stretch at ~3300 cm −1 ). | Low resolution for specific aromatic substitution patterns. | Inferior. Used only for rapid, qualitative functional group screening. |
Mechanistic Insights: The 1 H NMR Advantage
The Causality of Solvent Selection
The selection of DMSO- d6 over CDCl 3 or D 2 O is not arbitrary; it is a critical experimental parameter governed by the chemical physics of the molecule:
-
Solubility: The three hydroxyl groups make 5-bromobenzene-1,2,4-triol highly polar, rendering it virtually insoluble in non-polar solvents like CDCl 3 .
-
Proton Exchange: If D 2 O or CD 3 OD were used, the labile hydroxyl protons (-OH) would undergo rapid deuterium exchange, disappearing from the spectrum entirely.
-
Hydrogen Bonding: DMSO- d6 acts as a strong hydrogen-bond acceptor. It tightly binds the -OH protons, drastically slowing their chemical exchange rate. This allows the three distinct hydroxyl protons to be observed as sharp singlets between δ 8.0 and 10.0 ppm.
-
Oxidation Prevention: 1,2,4-benzenetriol derivatives rapidly oxidize and dimerize in aqueous solutions exposed to air [1]. Using anhydrous DMSO- d6 prevents this degradation during the NMR acquisition.
Regiochemical Splitting Patterns
In the parent compound (1,2,4-benzenetriol), the aromatic protons at C-3, C-5, and C-6 exhibit complex doublet and doublet-of-doublets splitting due to ortho ( 3J≈8.5 Hz) and meta ( 4J≈2.8 Hz) coupling[1].
When Bromine is substituted at the C-5 position, the C-5 proton is lost. The remaining protons at C-3 and C-6 are now para to each other. Because para coupling ( 5J ) is typically negligible (~0–1 Hz), the 1 H NMR spectrum of 5-bromobenzene-1,2,4-triol simplifies into two distinct aromatic singlets . This specific spectral signature makes 1 H NMR a self-validating tool for this exact isomer.
Self-Validating Experimental Protocol
To ensure reproducibility and trustworthiness, follow this step-by-step methodology for 1 H NMR acquisition.
Step 1: Sample Preparation
-
Weigh exactly 5.0 to 10.0 mg of 5-bromobenzene-1,2,4-triol using a microbalance.
-
Quality Control Check: Ensure the sample is stored under an inert atmosphere (Argon/N 2 ) to prevent pre-analytical oxidative dimerization.
Step 2: Solvent Addition & Internal Standardization
-
Dissolve the sample in 0.6 mL of anhydrous DMSO- d6 (100 atom % D).
-
Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS). Causality: TMS provides an absolute zero reference ( δ 0.00 ppm), ensuring chemical shift accuracy across different magnetic field strengths.
Step 3: Sample Transfer
-
Transfer the homogenous solution into a clean, oven-dried 5 mm NMR tube. Cap tightly to prevent atmospheric moisture ingress.
Step 4: NMR Acquisition Parameters
-
Spectrometer: 400 MHz (or higher) equipped with a multinuclear probe.
-
Temperature: 298 K (Standard room temperature).
-
Pulse Sequence: Standard 1D proton (zg30).
-
Number of Scans (NS): 16 to 64 (Adjust based on sample concentration to achieve a Signal-to-Noise ratio > 100:1).
-
Relaxation Delay (D1): 2.0 seconds. Causality: A sufficient D1 ensures complete longitudinal relaxation of all protons, allowing for accurate integration of the peaks.
Spectral Data Interpretation
Below is the expected quantitative data for the 1 H NMR spectrum of 5-bromobenzene-1,2,4-triol, summarized for easy comparison.
Table 2: Expected 1 H NMR Assignments (400 MHz, DMSO- d6 )
| Chemical Shift ( δ , ppm) | Multiplicity | Integration | Assignment | Mechanistic Rationale |
| ~8.20 - 9.00 | 3 x Singlets (s) | 3H total | -OH at C-1, C-2, C-4 | Strongly H-bonded to DMSO- d6 . Exact shifts vary slightly with concentration and trace moisture. |
| ~6.70 | Singlet (s) | 1H | Aromatic H-6 | Ortho to Br and OH; para to H-3. The electron-withdrawing Br slightly deshields this proton compared to H-3. |
| ~6.31 | Singlet (s) | 1H | Aromatic H-3 | Ortho to two OH groups; para to H-6. Shielded by the electron-donating resonance of the adjacent hydroxyls. |
Analytical Workflow Visualization
The following diagram illustrates the logical decision-making process for confirming the structure of 5-bromobenzene-1,2,4-triol using concurrent analytical techniques.
Caption: Analytical workflow for the structural confirmation of 5-Bromobenzene-1,2,4-triol.
References
-
Biobased Chemicals: 1,2,4-Benzenetriol, Selective Deuteration and Dimerization to Bifunctional Aromatic Compounds Organic Process Research & Development URL:[Link]
Comprehensive Comparison Guide: Mass Spectrometry Fragmentation Analysis of 5-Bromobenzene-1,2,4-triol
Executive Summary
For researchers and drug development professionals analyzing halogenated phenolics, 5-Bromobenzene-1,2,4-triol (C6H5BrO3) presents a unique analytical challenge. The molecule’s high polarity—driven by three electron-donating hydroxyl groups—and the labile nature of its carbon-bromine bond require careful selection of analytical platforms.
This guide objectively compares the performance, fragmentation logic, and experimental workflows of two gold-standard techniques: Gas Chromatography-Electron Ionization Tandem Mass Spectrometry (GC-EI-MS/MS) and Liquid Chromatography-Electrospray Ionization Quadrupole Time-of-Flight (LC-ESI-QTOF) . By understanding the causality behind these fragmentation patterns, scientists can select the optimal platform for structural elucidation, quantification, and metabolite profiling.
Mechanistic Principles of Fragmentation (The "Why")
To analyze 5-Bromobenzene-1,2,4-triol accurately, one must first understand how its structural features dictate its behavior in a mass spectrometer.
The Self-Validating Isotopic Signature
Bromine naturally occurs as two stable isotopes, 79Br and 81Br , in a nearly 1:1 ratio (50.69% to 49.31%). Any true precursor or fragment ion containing an intact bromine atom must present as a doublet separated by exactly 2.00 Da with roughly equal intensity [1]. This isotopic signature acts as an internal, self-validating system: if a suspected brominated peak lacks this 1:1 doublet, it is an artifact or a debrominated fragment.
GC-EI-MS/MS: Radical Cation Logic
In Electron Ionization (EI) at 70 eV, the molecule is bombarded with electrons, forming a high-energy radical cation [M]+∙ . Because the three hydroxyl groups make the compound highly polar and prone to severe chromatographic tailing, it must be derivatized (typically silylated with BSTFA) prior to GC analysis [2].
-
Primary Cleavage: The derivatized molecule undergoes homolytic cleavage of the weak C-Br bond, losing a bromine radical ( Br∙ ).
-
Secondary Cleavage: The resulting stabilized benzenetriol-TMS cation undergoes subsequent neutral losses of carbon monoxide ( −28 Da ) and trimethylsilanol ( TMS-OH , −90 Da ).
LC-ESI-QTOF: Deprotonation and CID Logic
In Electrospray Ionization (ESI), the three acidic phenolic −OH groups make the molecule highly amenable to negative ionization mode, readily yielding a deprotonated [M−H]− ion at exact masses m/z 202.9342 ( 79Br ) and m/z 204.9322 ( 81Br ).
-
Collision-Induced Dissociation (CID): When subjected to CID in a QTOF or QqQ system, the primary fragmentation pathway is the neutral loss of hydrogen bromide ( HBr , −80/−82 Da ) or the loss of a carbon monoxide molecule ( −28 Da ) directly from the aromatic ring [3].
Caption: Logical fragmentation pathways of 5-Bromobenzene-1,2,4-triol under EI and ESI conditions.
Platform Comparison: GC-EI-MS vs. LC-ESI-QTOF
The following table summarizes the quantitative performance data and structural elucidation capabilities of both platforms.
| Parameter | GC-EI-MS/MS (Derivatized) | LC-ESI-QTOF (Underivatized) |
| Ionization Mode | Electron Ionization (70 eV) | Electrospray Ionization (Negative) |
| Precursor Ion | m/z 420 / 422 (Tri-TMS [M]+∙ ) | m/z 202.93 / 204.93 ( [M−H]− ) |
| Key Fragments | m/z 405/407 ( −CH3 ), m/z 341 ( −Br∙ ) | m/z 123.00 ( −HBr ), m/z 174.93 ( −CO ) |
| Mass Accuracy | Nominal Mass ( ±0.1 Da ) | High Resolution ( <2 ppm error ) |
| Sample Preparation | Extensive (Extraction, Drying, Silylation) | Minimal (Dilution/SPE, Direct Injection) |
| Sensitivity (LOD) | Low pg range (Highly sensitive) | Mid pg to ng range (Matrix dependent) |
| Best Suited For | Library matching, highly volatile matrices | Intact molecule structural elucidation |
Self-Validating Experimental Protocols
To ensure rigorous scientific integrity, the following methodologies are designed as self-validating workflows.
Protocol A: GC-EI-MS/MS Workflow (Silylation Method)
Causality Note: Complete desiccation is mandatory. Residual water will rapidly hydrolyze the BSTFA reagent, preventing the silylation of the three hydroxyl groups and resulting in complete signal loss.
-
Extraction & Desiccation: Extract of the sample matrix using of ethyl acetate. Transfer the organic layer to a clean vial and evaporate to absolute dryness under a gentle stream of ultra-pure nitrogen.
-
Derivatization: Add of BSTFA (containing 1% TMCS) and of anhydrous pyridine. Seal the vial and incubate at 70∘C for 30 minutes to form the Tri-TMS derivative.
-
Separation: Inject (splitless mode) onto a DB-5MS capillary column ( ). Use a temperature program starting at 80∘C (hold 1 min), ramping at 15∘C/min to 280∘C .
-
Validation Check: Scan for the precursor doublet at m/z 420 and 422 . Proceed to analyze the MS/MS transitions only if the 1:1 ratio is confirmed.
Protocol B: LC-ESI-QTOF Workflow (Direct Analysis)
Causality Note: We utilize ammonium acetate rather than formic acid in the mobile phase. Strong acids suppress the deprotonation of phenolic hydroxyls, drastically reducing negative-mode ESI sensitivity.
-
Sample Preparation: Reconstitute or dilute the sample in Methanol/Water (50:50, v/v) to a final concentration of .
-
Separation: Inject onto a C18 UHPLC column (e.g., Waters Acquity BEH C18, ). Elute using a gradient of 10 mM ammonium acetate in water (Mobile Phase A) and pure methanol (Mobile Phase B).
-
Ionization: Operate the QTOF in ESI negative mode. Set capillary voltage to 2.5 kV , drying gas temperature to 300∘C , and collision energy to 20 eV for optimal CID fragmentation.
-
Validation Check: Extract Ion Chromatograms (EIC) for exact masses 202.9342 and 204.9322 with a 5 ppm mass window. The peaks must perfectly co-elute to confirm the identity of 5-Bromobenzene-1,2,4-triol.
Caption: Comparative experimental workflows for GC-MS and LC-MS analysis of halogenated phenolics.
Conclusion & Platform Recommendation
For high-throughput quantification and library matching , GC-EI-MS/MS is the superior alternative, provided the laboratory can accommodate the rigorous desiccation and derivatization steps. The predictable radical cation fragmentation provides unambiguous identification.
Conversely, for metabolite profiling, structural elucidation of unknowns, or aqueous samples , LC-ESI-QTOF is the recommended platform. The ability to bypass derivatization and utilize high-resolution exact mass ( <2 ppm ) combined with the characteristic loss of HBr during CID ensures maximum data fidelity and structural confidence.
References
-
Liu, Y., et al. (2016). Determination of urinary bromophenols (BrPs) as potential biomarkers for human exposure to polybrominated diphenyl ethers (PBDEs) using gas chromatography-tandem mass spectrometry (GC-MS/MS). Journal of Chromatography B. URL:[Link]
-
Lin, K., et al. (2014). Oxidation of Bromophenols and Formation of Brominated Polymeric Products of Concern during Water Treatment with Potassium Permanganate. Environmental Science & Technology. URL:[Link]
Decoding the Vibrational Fingerprint: A Comparative Guide to the IR Spectroscopy of 5-Bromobenzene-1,2,4-triol
For researchers and professionals in drug development and materials science, the precise characterization of novel chemical entities is paramount. Infrared (IR) spectroscopy offers a powerful, non-destructive technique to elucidate the functional groups and structural nuances of a molecule. This guide provides an in-depth analysis of the characteristic IR absorption bands of 5-Bromobenzene-1,2,4-triol, a polysubstituted aromatic compound with significant potential in various scientific domains. By comparing its spectral features with related analogues, we aim to equip researchers with the knowledge to confidently identify and characterize this and similar molecules.
The Structural Landscape of 5-Bromobenzene-1,2,4-triol: Predicting the IR Spectrum
5-Bromobenzene-1,2,4-triol is a fascinating molecule, presenting a unique combination of functional groups on a benzene ring: three hydroxyl (-OH) groups and a bromine (-Br) atom. This specific arrangement—a 1,2,4,5-tetrasubstituted pattern—governs its electronic and vibrational properties, which are directly reflected in its IR spectrum.
Before delving into experimental data, a theoretical consideration of the expected vibrational modes is instructive. The key functional groups that will give rise to characteristic absorption bands are:
-
Hydroxyl (O-H) groups: Due to the presence of three hydroxyl groups, extensive intermolecular and potentially intramolecular hydrogen bonding is expected. This will significantly influence the position and shape of the O-H stretching band.
-
Aromatic Ring (C=C and C-H): The benzene ring will exhibit characteristic in-plane stretching and out-of-plane bending vibrations. The substitution pattern is a critical determinant of the positions of the C-H out-of-plane bending bands.
-
Carbon-Oxygen (C-O) bonds: The stretching vibrations of the C-O bonds of the phenolic groups will provide a strong, characteristic absorption.
-
Carbon-Bromine (C-Br) bond: The C-Br stretching vibration is expected in the fingerprint region of the spectrum.
The following diagram illustrates the logical workflow for predicting and interpreting the IR spectrum of 5-Bromobenzene-1,2,4-triol.
Caption: A logical workflow for the prediction and experimental verification of the IR spectrum of a molecule.
Comparative Spectral Analysis: 5-Bromobenzene-1,2,4-triol vs. Related Phenols
To truly understand the unique spectral features of 5-Bromobenzene-1,2,4-triol, a comparison with simpler, related molecules is essential. We will consider phenol, 4-bromophenol, and 1,2,4-benzenetriol as our primary comparators.
| Functional Group/Vibrational Mode | Phenol | 4-Bromophenol | 1,2,4-Benzenetriol | 5-Bromobenzene-1,2,4-triol (Predicted) |
| O-H Stretch (Hydrogen Bonded) | Broad, strong band ~3350 cm⁻¹[1][2] | Broad, strong band ~3300-3400 cm⁻¹ | Very broad, strong band ~3300-3400 cm⁻¹ | Very broad, intense band ~3200-3400 cm⁻¹ |
| Aromatic C-H Stretch | ~3030 cm⁻¹[3] | ~3040 cm⁻¹ | ~3050 cm⁻¹ | ~3050-3100 cm⁻¹ |
| Aromatic C=C Stretch (In-ring) | ~1600 cm⁻¹, ~1500 cm⁻¹[1][3] | ~1590 cm⁻¹, ~1490 cm⁻¹ | Multiple bands ~1600-1450 cm⁻¹ | Multiple bands ~1610, 1520, 1470 cm⁻¹ |
| C-O Stretch (Phenolic) | ~1225 cm⁻¹[4][5] | ~1220 cm⁻¹ | Strong, broad band ~1200-1250 cm⁻¹ | Strong, broad band ~1200-1260 cm⁻¹ |
| Aromatic C-H Out-of-Plane Bend | 750 cm⁻¹, 690 cm⁻¹ (Monosubstituted)[1][2] | ~820 cm⁻¹ (p-Disubstituted) | ~800-880 cm⁻¹ (Trisubstituted) | ~860-900 cm⁻¹ (1,2,4,5-Tetrasubstituted) |
| C-Br Stretch | N/A | ~650-550 cm⁻¹[6] | N/A | ~600-500 cm⁻¹ |
Analysis of Comparative Data:
-
O-H Stretching Region (3200-3600 cm⁻¹): As expected, all the phenolic compounds exhibit a broad, strong absorption in this region due to hydrogen bonding.[1][2][7][8] For 5-Bromobenzene-1,2,4-triol, the presence of three hydroxyl groups is anticipated to lead to even more extensive hydrogen bonding, resulting in a particularly broad and intense band, likely centered around 3300 cm⁻¹. The free O-H stretch, typically a sharp peak around 3600 cm⁻¹, may be absent or very weak in a solid-state spectrum.[7]
-
Aromatic C-H and C=C Stretching (3100-3000 cm⁻¹ and 1600-1450 cm⁻¹): The aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹.[3][9] The in-ring C=C stretching vibrations of the benzene ring usually appear as a series of bands between 1600 and 1450 cm⁻¹.[3][9] The increased substitution on the ring in 5-Bromobenzene-1,2,4-triol is expected to result in a more complex pattern of bands in this region compared to phenol or 4-bromophenol.
-
C-O Stretching Region (1260-1000 cm⁻¹): The C-O stretching of phenols gives rise to a strong absorption band.[1][4] For phenols, this band is typically found between 1260 and 1200 cm⁻¹.[4] The presence of three such bonds in 5-Bromobenzene-1,2,4-triol should result in a strong and possibly broad absorption in this region.
-
Aromatic C-H Out-of-Plane Bending (900-675 cm⁻¹): This region is highly diagnostic of the substitution pattern on the benzene ring.[3][9] For a 1,2,4,5-tetrasubstituted benzene ring, as in our target molecule, a strong absorption band is expected in the 860-900 cm⁻¹ range due to the out-of-plane bending of the two adjacent C-H bonds. This is a key distinguishing feature from the other substitution patterns presented in the table.
-
C-Br Stretching Region (690-515 cm⁻¹): The C-Br stretching vibration is expected to appear in the lower frequency "fingerprint" region of the spectrum.[6] This band can sometimes be weak and may overlap with other absorptions, but its presence is a key indicator of the bromine substituent.
Experimental Protocol: Acquiring a High-Quality IR Spectrum
To obtain a reliable IR spectrum of 5-Bromobenzene-1,2,4-triol, which is expected to be a solid, the following protocol using an Attenuated Total Reflectance (ATR) accessory with a Fourier Transform Infrared (FTIR) spectrometer is recommended. ATR is a preferred method for solid samples as it requires minimal sample preparation and generally produces high-quality, reproducible spectra.
Instrumentation:
-
Fourier Transform Infrared (FTIR) Spectrometer
-
Attenuated Total Reflectance (ATR) accessory with a diamond or germanium crystal
Procedure:
-
Background Spectrum Acquisition:
-
Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Acquire a background spectrum. This will account for any absorptions from the atmosphere (e.g., CO₂, H₂O) and the ATR crystal itself.
-
-
Sample Preparation and Application:
-
Place a small amount of the powdered 5-Bromobenzene-1,2,4-triol sample onto the ATR crystal.
-
Use the ATR pressure arm to apply firm and even pressure to the sample, ensuring good contact with the crystal surface.
-
-
Sample Spectrum Acquisition:
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The spectrum should be recorded in the range of 4000 to 400 cm⁻¹.
-
-
Data Processing:
-
The acquired spectrum will be automatically ratioed against the background spectrum, resulting in a transmittance or absorbance spectrum of the sample.
-
Perform a baseline correction and peak picking to identify the precise wavenumbers of the absorption maxima.
-
The following diagram outlines the experimental workflow for acquiring the FTIR spectrum.
Caption: A step-by-step workflow for acquiring an FTIR spectrum using an ATR accessory.
Conclusion: A Powerful Tool for Structural Elucidation
The infrared spectrum of 5-Bromobenzene-1,2,4-triol is characterized by a unique combination of absorption bands that reflect its polysubstituted, polyfunctional nature. The very broad O-H stretch, the specific pattern of aromatic C=C and C-H vibrations, the strong C-O stretch, and the characteristic C-H out-of-plane bending band for a 1,2,4,5-tetrasubstituted ring, along with the C-Br stretch in the fingerprint region, collectively provide a definitive fingerprint for this molecule.
By understanding these characteristic bands and comparing them to related compounds, researchers can confidently identify 5-Bromobenzene-1,2,4-triol and distinguish it from its structural isomers and other phenolic compounds. This guide provides a foundational framework for the application of IR spectroscopy in the rigorous characterization of complex aromatic molecules, a critical step in the advancement of chemical and pharmaceutical research.
References
-
IR: alkyl halides - Organic Chemistry at CU Boulder. (n.d.). Retrieved from [Link]
-
Infrared spectra of alcohols and phenols - Chemistry. (n.d.). Retrieved from [Link]
-
IR Absorption Table. (n.d.). Retrieved from [Link]
-
The features of IR spectrum. (n.d.). Retrieved from [Link]
-
Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]
-
Molecular Structures and Infrared Spectra of p-Chlorophenol and p-Bromophenol. Theoretical and Experimental Studies. (2025, August 7). ResearchGate. Retrieved from [Link]
-
IR: aromatics. (n.d.). Retrieved from [Link]
-
17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax. (2023, September 20). Retrieved from [Link]
-
Alcohols—The Rest of the Story | Spectroscopy Online. (2017, April 1). Retrieved from [Link]
-
Infrared studies with substituted orftho-bromophenols—part II: The effect of the solvent on the hydroxyl stretching frequency. (n.d.). R Discovery. Retrieved from [Link]
-
Infra-red studies with substituted ortho-bromophenols—I The hydroxyl frequencies in carbon tetrachloride solution*. (1962, January 1). R Discovery. Retrieved from [Link]
-
Interpreting Infrared Spectra - Specac Ltd. (n.d.). Retrieved from [Link]
-
Infrared spectra of the O– H stretching mode of phenol in carbon... - ResearchGate. (n.d.). Retrieved from [Link]
-
15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax. (2023, September 20). Retrieved from [Link]
-
Vibrational Relaxation of OH and OD Stretching Vibrations of Phenol and Its Clusters Studied by IR−UV Pump−Probe Spectroscopy | The Journal of Physical Chemistry A - ACS Publications. (2000, August 4). Retrieved from [Link]
-
Dynamics of hydrogen-bonded OH stretches as revealed by single-mode infrared-ultraviolet laser double resonance spectroscopy on supersonically cooled clusters of phenol - AIP Publishing. (2008, October 17). Retrieved from [Link]
-
17.11: Spectroscopy of Alcohols and Phenols - Chemistry LibreTexts. (2024, September 20). Retrieved from [Link]
-
3.1.12: Spectroscopy of Alcohols and Phenols - Chemistry LibreTexts. (2022, October 4). Retrieved from [Link]
-
Phenol, 2-bromo- - the NIST WebBook - National Institute of Standards and Technology. (n.d.). Retrieved from [Link]
-
Infrared Absorption Spectra of Trisubstituted Phenol Derivatives. (n.d.). Retrieved from [Link]
-
6.3: IR Spectrum and Characteristic Absorption Bands - Chemistry LibreTexts. (2021, December 15). Retrieved from [Link]
-
1,2,3-Benzenetriol - the NIST WebBook. (n.d.). Retrieved from [Link]
-
FT-IR absorption spectra of the OD stretch of phenol-OD (hydroxyl H... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]
-
IR Chart. (n.d.). Retrieved from [Link]
-
Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs - MDPI. (2023, October 5). Retrieved from [Link]
- WO2021152435A1 - Process for preparation of 5-bromo-1, 2, 3-trichlorobenzene - Google Patents. (2015, December 1).
- WO2016058897A1 - Process for the preparation of 5-bromo-1,2,3-trichlorobenzene - Google Patents. (n.d.).
Sources
- 1. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. Chemistry: Infrared spectra of alcohols and phenols [openchemistryhelp.blogspot.com]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
- 9. orgchemboulder.com [orgchemboulder.com]
validation of analytical methods for 5-Bromobenzene-1,2,4-triol
Title: Validation of Analytical Methods for 5-Bromobenzene-1,2,4-triol: A Comparative Guide
Introduction & Chemical Context
5-Bromobenzene-1,2,4-triol (CAS: 98138-58-0) is a highly reactive, brominated phenolic derivative utilized as a critical intermediate in advanced pharmaceutical and materials synthesis. Due to the electron-donating nature of its three hydroxyl groups, the benzenetriol core is highly susceptible to auto-oxidation in aqueous media, rapidly forming quinone degradants[1]. This inherent instability presents a significant analytical challenge: any validated method must not only quantify the analyte accurately but also actively prevent its degradation during sample preparation and chromatographic separation[2].
Regulatory Grounding: The Lifecycle Approach
Historically, analytical validation was treated as a discrete, one-time event. However, the implementation of the (effective June 2024)[3] and the corresponding revisions to USP <1225>[4][5] have shifted the paradigm toward a continuous lifecycle approach. Validation is now intrinsically linked to Analytical Procedure Development (ICH Q14), emphasizing "Fitness for Purpose" and the establishment of a robust Reportable Range[6].
Caption: Analytical Procedure Lifecycle aligning ICH Q14 and Q2(R2) frameworks.
Comparative Analysis of Analytical Modalities
When selecting an analytical modality for 5-Bromobenzene-1,2,4-triol, scientists must balance sensitivity, throughput, and sample integrity. Below is an objective performance comparison of the three primary techniques.
| Performance Parameter | RP-HPLC-UV | LC-MS/MS (ESI-) | GC-MS (Derivatized) |
| Sensitivity (LOD) | 0.1 – 0.5 µg/mL | 1.0 – 10.0 ng/mL | 10.0 – 50.0 ng/mL |
| Specificity | Moderate (RT & UV Spectrum) | Extremely High (MRM & Isotope Pattern) | High (Mass Library Match) |
| Analyte Stability | High (Requires acidic mobile phase) | High (Acidic conditions + fast run) | Low (Requires complex derivatization) |
| Sample Preparation | Direct Injection / Dilute & Shoot | Solid Phase Extraction (SPE) | Extraction + Silylation/Acetylation |
| Primary Application | Bulk API Assay & Major Impurities | Trace Analysis & Bioanalysis | Orthogonal Structural Confirmation |
Causality Insight: While GC-MS offers excellent resolution, the three polar hydroxyl groups on 5-Bromobenzene-1,2,4-triol render it non-volatile and thermally labile. It requires aggressive derivatization (e.g., with BSTFA), which introduces quantitative variability. Conversely, LC-MS/MS operating in negative Electrospray Ionization (ESI-) is the superior choice for trace analysis because phenolic compounds readily lose a proton to form stable [M-H]- ions without requiring derivatization[2].
Mechanistic Protocol Design: LC-MS/MS Workflow
To ensure absolute trustworthiness, the following protocol is designed as a self-validating system. By incorporating a stable-isotope-labeled internal standard (IS) and strict pH controls, the method mathematically normalizes physical losses and chemically halts degradation.
Caption: Optimized LC-MS/MS workflow for trace analysis of brominated benzenetriols.
Step-by-Step Methodology
-
Sample Collection & Quenching :
-
Action: Aliquot 1.0 mL of the sample and immediately add 10 µL of concentrated Formic Acid to drop the pH below 3.0.
-
Causality: At neutral or basic pH, benzenetriols rapidly oxidize to quinones. Acidification protonates the hydroxyl groups, locking the molecule in its stable, reduced state[2].
-
-
Internal Standard (IS) Addition :
-
Action: Spike the sample with 50 µL of a 1.0 µg/mL deuterated analog (e.g., 4-Bromophenol-d4).
-
Causality: This creates the self-validating mechanism. If subsequent extraction steps yield only an 85% recovery, the IS recovery will identically drop to 85%. The Area Ratio (Analyte/IS) remains constant, ensuring quantitative accuracy regardless of matrix suppression or extraction inefficiencies.
-
-
Solid Phase Extraction (SPE) :
-
Action: Condition a polymeric HLB (Hydrophilic-Lipophilic Balance) cartridge with 2 mL Methanol followed by 2 mL 0.1% Formic Acid in water. Load the sample, wash with 5% Methanol in water, and elute with 100% Methanol.
-
Causality: The HLB sorbent retains highly polar triols better than traditional C18 silica. The acidic wash removes salts without eluting the protonated analyte[7].
-
-
Chromatographic Separation (UHPLC) :
-
Action: Inject 2 µL onto a sub-2 µm C18 column. Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: Acetonitrile. Run a gradient from 5% B to 60% B over 4 minutes.
-
Causality: The acidic mobile phase suppresses silanol ionization on the column and keeps the analyte protonated during separation, preventing peak tailing and ensuring sharp, Gaussian peaks[8].
-
-
MS/MS Detection (ESI-) :
-
Action: Monitor the Multiple Reaction Monitoring (MRM) transitions. For 5-Bromobenzene-1,2,4-triol, the precursor ion is [M-H]- at m/z 203 (and the m/z 205 isotope due to the natural 79Br/81Br distribution).
-
Causality: The presence of the bromine atom provides a distinct ~1:1 isotopic doublet. Monitoring both the m/z 203 → 159 and 205 → 161 transitions (loss of CO2/H2O) provides absolute structural confirmation, eliminating false positives from matrix interferences.
-
Validation Parameters per ICH Q2(R2)
To fully validate this method for regulatory submission, the following parameters must be established[6]:
-
Specificity : Demonstrate no interference at the retention time of 5-Bromobenzene-1,2,4-triol by injecting a blank matrix and a forced-degradation sample (e.g., oxidized with H2O2).
-
Accuracy & Precision : Spike the matrix at 50%, 100%, and 150% of the target concentration. The self-validating IS normalization should yield recoveries between 95.0% and 105.0% with a Relative Standard Deviation (RSD) < 2.0%.
-
Reportable Range : Establish linearity from the Limit of Quantitation (LOQ) up to 120% of the expected maximum concentration. Under Q2(R2), the calibration model (e.g., linear regression with 1/x weighting) must be statistically justified based on the variance across the range[6].
References
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL:[Link]
-
Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL:[Link]
-
Analysis of bromophenols in various aqueous samples using solid phase extraction followed by HPLC-MS/MS Source: PubMed (Talanta) URL:[Link]
-
USP <1225> Method Validation Source: BA Sciences URL:[Link]
-
1,3,5-Trihydroxybenzene Separation Application Source: SIELC Technologies URL:[Link]
Sources
- 1. Showing Compound 1,2,3-Benzenetriol (FDB008735) - FooDB [foodb.ca]
- 2. Analysis of bromophenols in various aqueous samples using solid phase extraction followed by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. USP <1225> Method Validation - BA Sciences [basciences.com]
- 5. investigationsquality.com [investigationsquality.com]
- 6. database.ich.org [database.ich.org]
- 7. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 8. 1,3,5-Trihydroxybenzene | SIELC Technologies [sielc.com]
A Comparative Guide to the UV-Vis Absorption Spectra of 5-Bromobenzene-1,2,4-triol and Related Phenolic Compounds
Introduction: The Spectroscopic Significance of Substituted Phenols
The electronic absorption spectrum of an organic molecule is intrinsically linked to its molecular structure, particularly the nature and arrangement of its chromophores and auxochromes. For aromatic compounds like phenols, the benzene ring acts as the fundamental chromophore, exhibiting characteristic absorption bands in the UV region. The position and intensity of these bands are highly sensitive to the nature and position of substituents on the ring.
5-Bromobenzene-1,2,4-triol is a poly-substituted phenol of interest in various fields, including medicinal chemistry and materials science. Its UV-Vis spectrum is a critical parameter for its identification, quantification, and for understanding its electronic properties. The presence of three hydroxyl groups (auxochromes) and a bromine atom on the benzene ring is expected to significantly influence its absorption profile compared to simpler phenols.
This guide will first establish a baseline by examining the UV-Vis spectra of phenol, hydroquinone, and 1,2,4-trihydroxybenzene. We will then discuss the anticipated effects of the bromine substituent to build a comprehensive picture of the expected spectrum of 5-Bromobenzene-1,2,4-triol.
Comparative Analysis of UV-Vis Absorption Spectra
The UV spectra of phenols typically exhibit two main absorption bands, often referred to as the B-band (benzenoid band) and the C-band.[1] The B-band, appearing at shorter wavelengths, is often more intense, while the C-band at longer wavelengths may show fine structure.[1] The introduction of substituents can cause a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity).
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) | Reference |
| Phenol | Methanol | 272 | 2344 | [2] |
| Phenol | DMSO | 277 | 14454 | [2] |
| Hydroquinone | Aqueous | 292 | - | [3] |
| 1,2,4-Trihydroxybenzene | - | - | - | Data not available |
| 2-Chlorophenol | Methanol | 274 | 2400 | [2] |
Molar absorptivity values were not available for all compounds in the cited literature.
The Parent Chromophore: Phenol
Phenol in methanol exhibits an absorption maximum (λmax) at 272 nm.[2] This absorption is attributed to the π → π* transitions of the benzene ring, modified by the presence of the hydroxyl group. The solvent can also play a significant role; in dimethyl sulfoxide (DMSO), the λmax of phenol shifts to 277 nm with a notable increase in molar absorptivity.[2] This solvatochromic effect highlights the importance of considering the experimental conditions when comparing spectra.
The Effect of Multiple Hydroxyl Groups: Hydroquinone and 1,2,4-Trihydroxybenzene
Adding a second hydroxyl group to the benzene ring, as in hydroquinone (1,4-dihydroxybenzene), results in a bathochromic shift. In an aqueous solution, hydroquinone shows a λmax at 292 nm.[3] This shift is due to the enhanced electron-donating capacity of the two hydroxyl groups, which extends the conjugated system and lowers the energy of the π → π* transition.
For 1,2,4-trihydroxybenzene, the parent compound of our target molecule, we can anticipate a further bathochromic shift compared to hydroquinone due to the presence of a third electron-donating hydroxyl group.
The Influence of a Halogen Substituent: Bromine
The introduction of a bromine atom onto the phenolic ring has a more complex effect. Halogens can exhibit both an electron-withdrawing inductive effect and an electron-donating resonance effect. For bromine, the resonance effect often dominates in UV-Vis spectroscopy, leading to a slight bathochromic shift. For instance, the λmax of 2-chlorophenol in methanol is 274 nm, a slight shift from phenol's 272 nm.[2] We can infer a similar, likely slightly more pronounced, effect for a bromine substituent.
Predicted UV-Vis Absorption Spectrum of 5-Bromobenzene-1,2,4-triol
Based on the comparative data, we can predict the key features of the UV-Vis absorption spectrum of 5-Bromobenzene-1,2,4-triol:
-
Primary Absorption Band: We anticipate a primary absorption band (λmax) at a wavelength significantly longer than that of phenol and hydroquinone. The three electron-donating hydroxyl groups will cause a substantial bathochromic shift. The additional bromine substituent is also expected to contribute to a further, albeit smaller, shift to a longer wavelength. A reasonable estimation would place the λmax in the range of 295-310 nm in a polar solvent like methanol or ethanol.
-
Solvent Effects: The choice of solvent will be critical. Polar protic solvents like methanol and ethanol can form hydrogen bonds with the hydroxyl groups, influencing the electronic transitions. Aprotic polar solvents like DMSO may lead to different shifts and changes in molar absorptivity.
-
pH Dependence: The spectrum of 5-Bromobenzene-1,2,4-triol is expected to be highly pH-dependent. In basic solutions, the deprotonation of the phenolic hydroxyl groups to form phenolate ions will create a more electron-rich aromatic system, leading to a significant bathochromic shift and a hyperchromic effect.
Experimental Protocol for Acquiring the UV-Vis Absorption Spectrum
The following protocol provides a detailed, self-validating methodology for obtaining a high-quality UV-Vis absorption spectrum of 5-Bromobenzene-1,2,4-triol.
Materials and Instrumentation
-
5-Bromobenzene-1,2,4-triol (solid)
-
Spectrophotometric grade solvent (e.g., methanol, ethanol, or acetonitrile)
-
Calibrated volumetric flasks and pipettes
-
Dual-beam UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
Step-by-Step Procedure
-
Solvent Selection Rationale: Begin by selecting an appropriate solvent. Methanol is a good starting point as it is a polar protic solvent that readily dissolves many phenols and is transparent in the UV region of interest (>220 nm).
-
Preparation of Stock Solution:
-
Accurately weigh approximately 10 mg of 5-Bromobenzene-1,2,4-triol.
-
Dissolve the solid in the chosen solvent in a 100 mL volumetric flask. Ensure complete dissolution. This creates a stock solution of approximately 100 µg/mL. The exact concentration should be calculated based on the actual weight.
-
-
Preparation of Working Solutions:
-
Perform serial dilutions of the stock solution to prepare a series of working standards with concentrations ranging from approximately 1 to 20 µg/mL. This range is typical for achieving absorbance values within the linear range of most spectrophotometers (0.1 - 1.0 AU).
-
-
Instrument Setup and Calibration:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure stable output.
-
Perform instrument self-diagnostics and calibration checks as per the manufacturer's instructions.
-
-
Data Acquisition:
-
Set the spectrophotometer to scan a wavelength range from 200 to 400 nm.
-
Fill a quartz cuvette with the pure solvent to be used as a blank. Place it in the reference beam path (or measure it first as a baseline in a single-beam instrument).
-
Starting with the lowest concentration, rinse and fill a sample cuvette with the working solution.
-
Place the sample cuvette in the sample beam path and acquire the absorption spectrum.
-
Repeat the measurement for all working solutions, moving from the lowest to the highest concentration.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax).
-
If the molar mass is known, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length (typically 1 cm).
-
Plot a calibration curve of absorbance vs. concentration to verify linearity.
-
Experimental Workflow Diagram
Caption: Experimental workflow for obtaining the UV-Vis absorption spectrum.
Logical Relationships of Compared Compounds
The structural relationships between the compounds discussed in this guide are crucial for understanding the progressive changes in their UV-Vis spectra.
Caption: Structural relationships of the compared phenolic compounds.
Conclusion
References
-
Electronic Spectra of ortho -Substituted Phenols: An Experimental and DFT Study. (2018). Journal of Spectroscopy. [Link]
-
SCIENTIFIC COMMITTEE ON CONSUMER PRODUCTS SCCP Opinion on 1,2,4-Trihydroxybenzene. (2005). European Commission. [Link]
-
Research Article Electronic Spectra of ortho-Substituted Phenols: An Experimental and DFT Study. (2018). Semantic Scholar. [Link]
-
UV-Vis spectrophotometry of quinone flow battery electrolyte for in situ monitoring and improved electrochemical modeling of potential and quinhydrone formation. (2018). RSC Publishing. [Link]
-
2-Bromohydroquinone: structures, vibrational assignments and RHF, B- and B3-based density functional calculations. (2008). PubMed. [Link]
-
1,2,4-Benzenetriol. NIST WebBook. [Link]
-
1,2,4-Benzenetriol. PubChem. [Link]
-
UV-Vis Analysis of Phenol Solutions. Scribd. [Link]
-
Light absorption studies. XIV. Ultraviolet absorption spectra of phenols. XV. Ultraviolet absorption spectra of anisoles. ResearchGate. [Link]
-
Direct Irradiation of Phenol and Para-Substituted Phenols with a Laser Pulse (266 nm) in Homogeneous and Micro-heterogeneous Media. A Time-Resolved Spectroscopy Study. (2020). ACS Publications. [Link]
-
UV-vis absorption spectra of bromobenzene and KCo(CO)4 in THF with [10 μM]. ResearchGate. [Link]
-
UV-Vis absorption spectra of (A) 4 and (B) 5. ResearchGate. [Link]
-
Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. (2023). MDPI. [Link]
-
Near Ultraviolet Absorption Spectrum of Hydroquinone, Resorcinol, and Catechol. AIP Publishing. [Link]
-
The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Shimadzu. [Link]
-
MOLECULAR STRUCTURE, ELECTRONIC PROPERTIES AND VIBRATIONAL ANALYSIS OF 5-BROMOBENZENE 1. Journal of Advanced Scientific Research. [Link]
-
Analysis of Hydroquinone in Face Whitening Cream Circulating in Semarang City Using UV-Vis Spectrophotometry Method. (2024). Journal of Science and Technology Research for Pharmacy. [Link]
-
UV-vis absorption spectra of an aqueous hydroquinone solution in the... ResearchGate. [Link]
-
The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents. PMC. [Link]
Sources
A Comparative Guide to the Elemental Analysis of 5-Bromobenzene-1,2,4-triol and Structurally Related Phenols
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and fine chemical synthesis, the precise characterization of novel compounds is paramount. Elemental analysis serves as a fundamental technique for verifying the empirical formula of a synthesized compound, ensuring its purity and providing critical data for further structural elucidation. This guide offers an in-depth comparison of the elemental analysis results for 5-Bromobenzene-1,2,4-triol, a key intermediate in various synthetic pathways, against structurally similar brominated phenols. By presenting theoretical data alongside a detailed experimental protocol, this document aims to equip researchers with the necessary tools and insights to confidently assess the elemental composition of their own halogenated organic molecules.
Introduction to 5-Bromobenzene-1,2,4-triol and its Analogs
5-Bromobenzene-1,2,4-triol is a polyfunctional aromatic compound featuring a benzene ring substituted with a bromine atom and three hydroxyl groups. This unique combination of functional groups makes it a valuable building block in medicinal chemistry and materials science. The presence of both electron-donating hydroxyl groups and an electron-withdrawing bromine atom imparts distinct reactivity to the aromatic ring, opening avenues for diverse chemical transformations.
For the purpose of this comparative guide, we will examine the elemental composition of 5-Bromobenzene-1,2,4-triol alongside three other brominated phenols that represent variations in the number and position of hydroxyl and bromine substituents:
-
4-Bromoresorcinol: A dihydroxy-monobromo-benzene.
-
Bromohydroquinone: Another dihydroxy-monobromo-benzene isomer.
-
2,4,6-Tribromophenol: A monohydroxy-tribromo-benzene.
Understanding the expected elemental composition of these compounds is the first step in verifying their successful synthesis and purity.
Comparative Elemental Analysis Data
The following table summarizes the theoretical elemental composition of 5-Bromobenzene-1,2,4-triol and its selected alternatives. These values are calculated based on the molecular formula of each compound and the atomic weights of the constituent elements. For synthesized compounds, experimental results should ideally align with these theoretical values within an acceptable margin of error, typically ±0.4%.[1]
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Carbon (C) % | Hydrogen (H) % | Oxygen (O) % |
| 5-Bromobenzene-1,2,4-triol | C₆H₅BrO₃ | 205.01 | 35.15 | 2.46 | 23.41 |
| 4-Bromoresorcinol | C₆H₅BrO₂ | 189.01 | 38.12 | 2.67 | 16.93 |
| Bromohydroquinone | C₆H₅BrO₂ | 189.01 | 38.12 | 2.67 | 16.93 |
| 2,4,6-Tribromophenol | C₆H₃Br₃O | 330.80 | 21.78 | 0.91 | 4.84 |
Note: The percentage of Bromine (Br) is not typically determined by standard CHN/O combustion analysis but can be inferred by difference or determined by other techniques.
The Cornerstone of Verification: Combustion Analysis
The determination of carbon, hydrogen, nitrogen, and sulfur (CHNS) content in organic compounds is predominantly accomplished through combustion analysis.[2][3] This technique, also known as elemental microanalysis, involves the complete combustion of a small, precisely weighed sample in a high-temperature, oxygen-rich environment. The resulting combustion gases, primarily carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (NOx), are then passed through a series of traps and detectors to quantify their amounts. For oxygen analysis, a separate pyrolysis step is typically employed.
Causality in Experimental Design for Halogenated Compounds
The presence of halogens, such as bromine in our target compounds, necessitates specific considerations in the experimental setup. During combustion, bromine is converted to hydrogen bromide (HBr) and other bromine species. These can interfere with the detection of other elements and damage the instrument if not properly managed. Modern elemental analyzers designed for halogenated compounds incorporate specialized traps or scrubbing reagents, such as silver tungstate or silver vanadate, to capture these corrosive byproducts before they reach the detectors.[4] This ensures the accuracy of the C, H, and N measurements and protects the integrity of the analytical system.
Experimental Protocol: CHN Analysis of Brominated Phenols
This protocol provides a standardized procedure for the determination of Carbon, Hydrogen, and Nitrogen content in brominated phenols using a modern elemental analyzer.
Materials and Equipment:
-
Elemental Analyzer (e.g., PerkinElmer 2400 CHN Elemental Analyzer or similar) equipped for CHN analysis and with appropriate traps for halogens.
-
Microbalance (accurate to at least 0.001 mg).
-
Tin or silver capsules for solid samples.
-
Certified organic analytical standards (e.g., Acetanilide).
-
The brominated phenol sample, finely ground and dried.
-
Tungsten(VI) oxide (WO₃) as a combustion aid (optional, but recommended for refractory compounds).
Step-by-Step Methodology:
-
Instrument Preparation and Calibration:
-
Ensure the elemental analyzer is in good working order, with sufficient carrier gas (Helium) and combustion gas (Oxygen).
-
Perform a leak check of the system according to the manufacturer's instructions.
-
Calibrate the instrument using a certified organic analytical standard. This involves analyzing a known amount of the standard to establish the response factors for C, H, and N.
-
-
Sample Preparation:
-
Ensure the brominated phenol sample is homogenous and has been dried to a constant weight to remove any residual solvent or moisture.[5]
-
Using a microbalance, accurately weigh 1-3 mg of the sample into a tin or silver capsule.[5]
-
If using a combustion aid, add an approximately equal amount of tungsten(VI) oxide to the capsule.
-
Fold the capsule to enclose the sample securely, ensuring no sample can leak out. Compress the capsule into a small, dense ball or cube.
-
-
Analysis:
-
Place the prepared sample capsule into the autosampler of the elemental analyzer.
-
Enter the sample weight and identification into the instrument's software.
-
Initiate the analysis sequence. The instrument will automatically drop the sample into the combustion furnace.
-
The sample undergoes rapid and complete combustion at a high temperature (typically 900-1100°C) in a pure oxygen environment.
-
The resulting gases are passed through a reduction tube to convert nitrogen oxides to N₂ and then through a series of traps to remove interfering substances, including bromine compounds.
-
The separated CO₂, H₂O, and N₂ are then quantified by a thermal conductivity detector (TCD).
-
-
Data Processing and Interpretation:
-
The instrument's software will calculate the percentage of C, H, and N in the sample based on the detected amounts of CO₂, H₂O, and N₂ and the initial sample weight.
-
Compare the experimental results to the theoretical values calculated from the molecular formula. The results should agree within the generally accepted tolerance of ±0.4% for each element.[1]
-
Workflow for Elemental Analysis of Brominated Phenols
Caption: Workflow for the elemental analysis of brominated phenols.
Trustworthiness and Authoritative Grounding
The principles of combustion analysis for determining the elemental composition of organic compounds are well-established and have been a cornerstone of chemical analysis for over a century.[2] The accuracy and reliability of modern elemental analyzers are supported by decades of technological advancement and rigorous validation. For pharmaceutical applications, the United States Pharmacopeia (USP) and other regulatory bodies provide guidelines for elemental impurity analysis, underscoring the importance of this technique in quality control.[6][7]
The critical adaptation for halogenated compounds, the inclusion of specific traps, is based on the fundamental chemistry of combustion and the need to isolate the analytes of interest (CO₂, H₂O, N₂) from interfering byproducts.[4] The use of certified reference materials for calibration ensures the traceability and accuracy of the measurements, making the described protocol a self-validating system when performed correctly.
Conclusion
Elemental analysis by combustion is an indispensable tool for the characterization of synthesized organic compounds, including halogenated molecules like 5-Bromobenzene-1,2,4-triol. By understanding the theoretical elemental composition and employing a robust experimental protocol with appropriate considerations for the presence of halogens, researchers can confidently verify the empirical formula of their target compounds. The comparison with structurally similar molecules highlights the sensitivity of elemental analysis to changes in molecular structure, reinforcing its utility in confirming the identity and purity of novel chemical entities.
References
- PerkinElmer, Inc. (n.d.). The Elemental Analysis of Various Classes of Chemical Compounds Using CHN.
-
ResearchGate. (2025, August 9). First and short syntheses of biologically active, naturally occurring brominated mono-and dibenzyl phenols. Retrieved from [Link]
-
Scribd. (n.d.). CHNS Analyzer SOP for Sample Prep. Retrieved from [Link]
-
ChemTeam. (n.d.). Combustion Analysis Ten Examples. Retrieved from [Link]
-
Wikipedia. (n.d.). Combustion analysis. Retrieved from [Link]
-
Witzgall, T. (2020, March 25). AP Chem Review of Combustion Analysis [Video]. YouTube. Retrieved from [Link]
-
Pearson. (n.d.). Combustion Analysis Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). An International Study Evaluating Elemental Analysis. Retrieved from [Link]
-
MDPI. (2025, October 29). Enhanced 2,4,6-Tribromophenol Degradation via Slow-Release S(IV) in Fe(II)-Activated CaSO3 Advanced Oxidation Process. Retrieved from [Link]
-
Shimadzu. (n.d.). Validation of quantitative method for determination of elemental impurities in pharmaceutical products following USP 2. Retrieved from [Link]
-
Intertek. (n.d.). Trace Metals Testing and Elemental Analysis for Pharmaceuticals. Retrieved from [Link]
-
ELTRA. (n.d.). Elemental Analysis - Organic & Inorganic Compounds. Retrieved from [Link]
-
International Journal of Chemical & Pharmaceutical Analysis. (2021, September 14). DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR SIMULTANEOUS QUANTITATIVE DETERMINATION OF ELEMENTAL IMPURITIES AS PER ICH Q. Retrieved from [Link]
-
Mettler Toledo. (n.d.). CHNSO Organic Elemental Analysis - Sample Preparation. Retrieved from [Link]
-
SciSpace. (n.d.). Pharmacopoeia methods for elemental analysis of medicines: a comparative study. Retrieved from [Link]
-
Wikipedia. (n.d.). 2,4,6-Tribromophenol. Retrieved from [Link]
-
PubMed. (2000, February 15). [Quantitative Determination of Phenols by Bromination Surveyed From an Unusual Perspective]. Retrieved from [Link]
-
ResearchGate. (n.d.). [Quantitative determination of phenols by bromination surveyed from an unusual perspective] | Request PDF. Retrieved from [Link]
-
California Air Resources Board. (2023, November 16). CARB Standard Operating Procedure for the Determination of Compounds Found in Consumer Products Using Gas Chromatography, SAS07. Retrieved from [Link]
-
PubMed. (2009, January 16). Methods for the determination of phenolic brominated flame retardants, and by-products, formulation intermediates and decomposition products of brominated flame retardants in water. Retrieved from [Link]
-
Elementar. (n.d.). Elemental analysis: operation & applications. Retrieved from [Link]
-
Environmental Protection Agency. (n.d.). EMISSION MEASUREMENT TECHNICAL INFORMATION CENTER CONDITIONAL TEST METHOD Determination of Halogenated Organics from Stationary. Retrieved from [Link]
-
ResearchGate. (n.d.). Environmental concentrations and toxicology of 2,4,6-tribromophenol (TBP). Retrieved from [Link]
-
University of Bristol. (2011, December). 2,4,6-Tribromophenol - Molecule of the Month. Retrieved from [Link]
-
VELP Scientifica. (n.d.). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (2025, July 1). Insights into the antioxidant activity and metal chelation capacity of natural marine bromophenols. Retrieved from [Link]
Sources
- 1. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combustion analysis - Wikipedia [en.wikipedia.org]
- 3. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
- 4. pepolska.pl [pepolska.pl]
- 5. mt.com [mt.com]
- 6. alfachemic.com [alfachemic.com]
- 7. Trace Metals Testing and Elemental Analysis for Pharmaceuticals [intertek.com]
Comparative Reactivity of Brominated Benzenetriols: A Structural and Mechanistic Guide
Brominated benzenetriols—specifically the halogenated derivatives of pyrogallol (1,2,3-trihydroxybenzene), phloroglucinol (1,3,5-trihydroxybenzene), and hydroxyquinol (1,2,4-trihydroxybenzene)—are highly versatile scaffolds in drug development, materials science, and analytical chemistry. The introduction of electron-withdrawing bromine atoms onto these electron-rich aromatic rings fundamentally alters their oxidation potentials, radical scavenging capacities, and electrophilic reactivity.
This guide provides an in-depth comparative analysis of these isomers, focusing on how their distinct structural topologies dictate their chemical behavior, stability, and practical applications in the laboratory.
Electronic Topology and Electrophilic Aromatic Substitution (EAS)
The spatial arrangement of hydroxyl groups on the benzene ring governs both the regioselectivity and the kinetics of electrophilic bromination.
-
Phloroglucinol (1,3,5-Triol): The meta-arrangement of the three hydroxyl groups results in a synergistic, overlapping activation of the C2, C4, and C6 positions. The ring acts as an exceptionally potent nucleophile, making direct bromination extremely rapid. This hyper-activation means that controlling the reaction to yield mono- or di-brominated species is synthetically challenging; the reaction overwhelmingly drives toward exhaustive substitution to form 2,4,6-tribromobenzene-1,3,5-triol[1].
-
Pyrogallol (1,2,3-Triol): The contiguous ortho/meta hydroxyls (C1, C2, C3) create a vastly different electronic landscape. While the ring is highly activated, profound steric hindrance from the adjacent hydroxyl groups makes the C5 position significantly less reactive. Consequently, electrophilic bromination preferentially yields 4-bromopyrogallol and 4,6-dibromopyrogallol, leaving the C5 position untouched unless extreme conditions are applied[2].
Regioselective EAS pathways of pyrogallol vs. exhaustive bromination of phloroglucinol.
Oxidation Kinetics and Quinone Formation
A critical operational differentiator among brominated benzenetriols is their susceptibility to oxidation, which directly impacts their handling requirements and biological utility.
-
Brominated Pyrogallol: The contiguous hydroxyl groups allow for facile oxidation to stable ortho-quinones (e.g., 5-bromo-1,2,3-benzenetrione)[2]. This auto-oxidation process is highly reactive and generates reactive oxygen species (ROS) such as superoxide radicals and hydrogen peroxide[2]. This specific pro-oxidant mechanism is frequently harnessed in anticancer drug design to selectively induce oxidative stress and apoptosis in malignant cells.
-
Brominated Phloroglucinol: Lacking contiguous hydroxyls, phloroglucinol derivatives cannot form stable, simple quinones. Instead, oxidation typically leads to the degradation of the electron-rich ring, forming complex, colored polymeric impurities[1]. This dictates a strict requirement for inert atmospheres during synthesis to prevent catastrophic yield loss.
Divergent oxidation pathways: quinone-mediated ROS generation vs. polymeric degradation.
Comparative Reactivity & Application Profile
Bromination significantly enhances the lipophilicity of benzenetriols, improving cellular permeability while modulating the O-H bond dissociation enthalpy (BDE) crucial for antioxidant activity. Brominated pyrogallols have demonstrated targeted hypoglycemic activity via aldose reductase inhibition[3], while other bromophenols act as potent inhibitors of acetylcholinesterase and carbonic anhydrase[4].
In analytical chemistry, complex derivatives like Bromopyrogallol Red (BPR) are utilized as metallochromic indicators in complexometric titrations. BPR forms highly stable, colored complexes with metal ions (Bi³⁺, Cd²⁺, Co²⁺) across a wide pH range, outperforming alternatives like Eriochrome Black T in acidic conditions[5].
Table 1: Isomeric Comparison of Brominated Benzenetriols
| Isomer Scaffold | Hydroxyl Topology | Electrophilic Activation | Primary Bromination Product(s) | Oxidation Pathway | Key Applications |
| Pyrogallol | 1,2,3-contiguous | High (C4, C6 favored; C5 hindered) | 4-Bromopyrogallol, 4,6-Dibromopyrogallol | Ortho-quinone formation (ROS generation) | Anticancer pro-oxidants, Hypoglycemic agents, Indicators |
| Phloroglucinol | 1,3,5-meta | Extreme (Synergistic at C2, C4, C6) | 2,4,6-Tribromophloroglucinol | Polymeric degradation | Symmetrical molecular scaffolds, Radical scavengers |
| Hydroxyquinol | 1,2,4-asymmetric | High (Asymmetric distribution) | Diverse polybrominated mixtures | Para/Ortho-quinone mixtures | Specialized synthetic intermediates |
Experimental Methodologies: Self-Validating Protocols
To ensure scientific integrity and reproducibility, the following protocols incorporate mechanistic causality and self-validating checkpoints to confirm reaction success in real-time.
Protocol A: Controlled Synthesis of 4,6-Dibromopyrogallol
Causality Focus: Direct bromination of pyrogallol is highly exothermic and prone to oxidative degradation. By utilizing a non-polar solvent (dichloromethane) at sub-zero temperatures, the reaction kinetics are artificially slowed. This suppresses auto-oxidation and favors regioselective electrophilic attack at the less sterically hindered C4 and C6 positions.
-
Preparation: Dissolve 10 mmol of pyrogallol in 50 mL of anhydrous dichloromethane (DCM) in a flame-dried flask under a strict argon atmosphere. (Causality: Argon displaces ambient oxygen, preventing premature quinone formation[2]).
-
Thermal Control: Chill the reaction flask to -78°C using a dry ice/acetone bath.
-
Electrophilic Addition: Dissolve 20 mmol of Br₂ in 10 mL of DCM. Add this solution dropwise over 30 minutes.
-
Self-Validation Checkpoint: The distinct deep red color of the Br₂ solution should dissipate almost immediately upon contacting the reaction mixture, indicating rapid consumption by the activated aromatic ring. If the red color persists and pools, the reaction has stalled or the temperature is too low.
-
-
Quenching: After 1 hour of stirring, quench the reaction with 20 mL of a saturated aqueous sodium thiosulfate solution to neutralize any unreacted bromine.
-
Isolation: Extract the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product via silica gel chromatography (Hexanes:Ethyl Acetate gradient).
Protocol B: DPPH Radical Scavenging Assay for Brominated Benzenetriols
Causality Focus: The DPPH assay measures the ability of the brominated benzenetriol to donate a hydrogen atom. Bromination alters the electron density of the aromatic ring, directly impacting the O-H bond strength and the stability of the resulting phenoxy radical[4].
-
Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in analytical grade methanol.
-
Self-Validation Checkpoint: The baseline solution must exhibit a deep, vibrant violet color with a peak spectrophotometric absorbance at 517 nm.
-
-
Sample Incubation: Mix 1 mL of the DPPH solution with 1 mL of the brominated benzenetriol solution (prepared at varying concentrations: 10, 25, 50, 75, and 100 µM).
-
Reaction Time: Incubate the mixture in complete darkness at room temperature for exactly 30 minutes. (Causality: Darkness prevents UV-induced auto-degradation of the sensitive DPPH radical, ensuring signal decay is solely due to the antioxidant).
-
Spectrophotometric Analysis: Measure the absorbance at 517 nm. A visual shift from violet to pale yellow indicates successful radical scavenging. Calculate the IC₅₀ value by plotting the percentage of inhibition against the sample concentration.
References
-
Vorobyev, S.V., Starostin, A.A., et al. (2024). Synthesis and biological activity of brominated phenols with lactamomethyl moieties - natural compounds analogues. ResearchGate. Available at:[Link]
-
Balcı, N., et al. (2026). Novel Antioxidant Bromophenols with Acetylcholinesterase, Butyrylcholinesterase and Carbonic Anhydrase Inhibitory Actions. ResearchGate. Available at:[Link]
Sources
Advanced Operational Guide: Handling & Protective Protocols for 5-Bromobenzene-1,2,4-triol
As a Senior Application Scientist, ensuring laboratory safety goes beyond simply listing required gear; it requires a fundamental understanding of the chemical mechanisms that make a compound hazardous. 5-Bromobenzene-1,2,4-triol (CAS 98138-58-0) presents a unique dual-threat profile in synthetic chemistry and drug development workflows. This guide deconstructs the causality behind its hazards and provides a self-validating operational system for safe handling, solution preparation, and disposal.
Mechanistic Toxicology: The Causality of Hazard
To design an effective safety protocol, we must first understand how 5-Bromobenzene-1,2,4-triol interacts with biological systems. The hazard profile is driven by two distinct structural features:
-
Enhanced Dermal Penetration (The Bromine Effect): The addition of a heavy halogen (bromine) to the phenolic ring significantly increases the molecule's partition coefficient (LogP). This high lipophilicity allows the compound to rapidly bypass the lipid-rich stratum corneum of the skin. Pharmacokinetic studies on related brominated phenols demonstrate an expected dermal bioavailability of up to 49% in humans, making skin contact a primary route of systemic exposure[1].
-
Auto-Oxidation & Quinone Toxicity (The Triol Effect): 1,2,4-benzenetriols are highly reactive toward molecular oxygen. Upon exposure to ambient air or aqueous environments, they rapidly auto-oxidize into corresponding quinones (e.g., bromo-hydroxybenzoquinones) via semiquinone radical intermediates, a process that generates dangerous reactive oxygen species (ROS)[2][3]. These resulting quinones act as powerful Michael acceptors that covalently bind to cellular proteins and DNA, leading to severe cytotoxicity, genotoxicity, and skin sensitization[4].
Logical relationship of 5-Bromobenzene-1,2,4-triol auto-oxidation and resulting cytotoxicity.
Personal Protective Equipment (PPE) Specifications
Standard laboratory PPE is insufficient for handling halogenated benzenetriols. Because thin nitrile is highly susceptible to permeation by lipophilic brominated compounds, a strategic, multi-layered approach is required.
Table 1: Quantitative PPE Specifications and Mechanistic Justification
| PPE Category | Material Specification | Quantitative Metric | Mechanistic Justification |
| Inner Glove | Nitrile | Thickness: ≥ 0.1 mm | Provides baseline dexterity; however, it is susceptible to rapid permeation by lipophilic brominated compounds. |
| Outer Glove | Neoprene or Butyl Rubber | Thickness: ≥ 0.3 mmBreakthrough: > 240 min | High chemical resistance to halogenated aromatics. Prevents trans-dermal delivery of the highly lipophilic brominated core. |
| Eye Protection | Polycarbonate Splash Goggles | Impact Rating: ANSI Z87.1+ | Protects against ocular exposure to ROS-generating quinones and fine crystalline dust. |
| Respiratory | N95 / P100 Particulate Filter | Filtration Efficiency: ≥ 99.97% at 0.3 μ m | Prevents inhalation of airborne particulates if the powder is handled outside of a controlled fume hood. |
| Body | Flame-Resistant Lab Coat & PTFE Apron | Liquid Penetration: 0% | Prevents direct dermal contact with highly penetrative brominated compounds in the event of a solvent splash. |
Experimental Protocol: Safe Handling & Solution Preparation
To maintain scientific integrity and prevent the compound from degrading into toxic quinones before your experiment even begins, follow this self-validating workflow.
Step-by-step experimental workflow for the safe handling and preparation of benzenetriols.
Step 1: Environmental Setup Conduct all open-container handling inside a certified chemical fume hood with a verified face velocity of 0.4–0.6 m/s. Line the working deck with PTFE-backed absorbent pads to catch micro-spills.
Step 2: PPE Donning Apply the double-glove system (Nitrile inner, Neoprene outer). Ensure the outer glove is pulled over the cuff of your lab coat so no skin is exposed at the wrists.
Step 3: Inert Weighing Weigh 5-Bromobenzene-1,2,4-triol using a static-dissipative weigh enclosure. Because the compound auto-oxidizes upon prolonged exposure to ambient oxygen[3], flush the source container with Argon or Nitrogen gas before resealing it.
Step 4: Solvent Degassing (Critical Step) Before dissolving the compound, degas all aqueous buffers or organic solvents by sparging them with Argon or Nitrogen for 15–20 minutes. Removing dissolved oxygen prevents the immediate catalytic conversion of the benzenetriol into its toxic, ROS-generating quinone derivative[2].
Step 5: Assay Integration & Stabilization If compatible with your downstream biological or chemical assay, supplement your working solution with a mild reducing agent (e.g., 1 mM Dithiothreitol (DTT) or Ascorbic Acid). This maintains the compound in its reduced triol state, suppressing ROS generation and ensuring experimental reproducibility[4].
Spill Response & Chemical Disposal Plan
Targeted Spill Response: Do not use water alone to clean up a spill, as it will simply spread the lipophilic compound.
-
Cover the solid spill with a compatible absorbent powder.
-
For surface decontamination, wipe the affected area with a 1% Sodium Bisulfite ( NaHSO3 ) or ascorbic acid solution. Causality: The reducing agent actively neutralizes any oxidized bromo-quinone species back to the less reactive phenolic state, immediately mitigating the contact hazard.
-
Follow up with a standard soap and water wipe-down to remove residual salts.
Disposal Logistics:
-
Segregation: Classify and segregate as "Halogenated Organic Waste - Toxic/Irritant".
-
Chemical Incompatibilities: Never mix 5-Bromobenzene-1,2,4-triol waste with strong oxidizing agents (e.g., nitric acid, peroxides). Mixing will trigger a violent, exothermic oxidation reaction and the rapid release of highly toxic quinone vapors.
-
Storage: Store all liquid and solid waste in high-density polyethylene (HDPE) or amber glass containers away from direct light to prevent photo-catalyzed degradation.
References
- Modulation of the Toxicity and Macromolecular Binding of Benzene Metabolites by NAD(P)H:Quinone Oxidoreductase in Transfected HL-60 Cells.
- Safety Assessment of 1,2,4-Trihydroxybenzene as Used in Cosmetics - CIR Report Data Sheet. Cosmetic Ingredient Review (cir-safety.org).
- Formation and Biological Targets of Quinones: Cytotoxic versus Cytoprotective Effects.
- 2,4,6-Tribromophenol Disposition and Kinetics in Rodents: Effects of Dose, Route, Sex, and Species. PMC (nih.gov).
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
